Technical Documentation Center

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Core Science & Biosynthesis

Foundational

Physicochemical properties of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Unveiling a Novel Chiral Building Block

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter, a bromo-substituted aromatic ring, and both amino and hydroxyl functional groups, position it as a versatile scaffold for the synthesis of novel therapeutic agents. The precise understanding and control of its physicochemical properties are paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, outlines detailed protocols for their determination, and offers insights into the scientific rationale behind these experimental choices.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and core properties.

Chemical Structure and Key Identifiers

The molecular structure of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is depicted below.

Caption: Chemical structure of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol.

Table 1: Core Chemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO[1]
Molecular Weight 244.13 g/mol [1]
CAS Number 1270175-81-9[1]
Chirality (3R)[1]
Proposed Spectroscopic Characterization

To confirm the identity and purity of the compound, a suite of spectroscopic analyses is essential. The following are proposed methods based on the known functional groups.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons, a methine proton at the chiral center, methylene protons of the propanol chain, the amine protons, the hydroxyl proton, and the methyl protons.

  • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), providing a clear signature for the molecule.

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups. Expected characteristic peaks include O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br stretching (in the fingerprint region).

Physicochemical Properties: A Predictive and Experimental Approach

Due to the novelty of this specific molecule, extensive experimental data is not publicly available. Therefore, this section combines predicted properties based on its structure with detailed, field-proven protocols for their experimental determination.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. The presence of both a lipophilic aromatic ring and polar amino and hydroxyl groups suggests that (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol will exhibit pH-dependent aqueous solubility.

Table 2: Predicted Solubility Behavior

Solvent TypePredicted SolubilityRationale
Aqueous (acidic pH) HighThe primary amine will be protonated (R-NH₃⁺), forming a salt and increasing its interaction with water.
Aqueous (neutral pH) ModerateA balance between the polar groups and the lipophilic ring will dictate solubility.
Aqueous (basic pH) LowThe amine will be in its free base form, reducing its polarity and aqueous solubility.
Polar Organic Solvents (e.g., Methanol, Ethanol) HighThe polar functional groups will readily interact with these solvents.[2]
Non-polar Organic Solvents (e.g., Hexane) LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining intrinsic solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh excess compound B Add to buffers of varying pH A->B C Shake at constant temperature (e.g., 25°C, 37°C) for 24-48h B->C D Filter to remove undissolved solid C->D E Quantify concentration of dissolved compound via HPLC-UV D->E

Caption: Workflow for thermodynamic solubility determination.

  • Preparation: Add an excess amount of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the clear supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.[2]

Ionization Constant (pKa)

The pKa value dictates the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. This molecule has two ionizable groups: the primary amine (basic) and the alcohol (weakly acidic). The amine pKa will be the most physiologically relevant.

Predicted pKa:

  • Amine (pKa₁): Expected to be in the range of 9-10, typical for primary amines.[2]

  • Alcohol (pKa₂): Expected to be >14, and thus not significantly ionized under physiological conditions.

Experimental Protocol: Potentiometric Titration

This is a direct and accurate method for pKa determination.

  • Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode. Then, back-titrate with a standardized base (e.g., NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter influencing a drug's ability to cross biological membranes.

  • LogP (Partition Coefficient): Measures the partitioning of the neutral form of the molecule between an organic (e.g., octan-1-ol) and an aqueous phase.

  • LogD (Distribution Coefficient): Measures the partitioning of all ionic species of the molecule at a specific pH. For this compound, LogD will be pH-dependent.

Predicted Lipophilicity:

  • XLogP3-AA: A computationally predicted LogP value for a similar, non-brominated, non-methylated analogue, 3-amino-2-phenylpropan-1-ol, is 0.3.[3] The addition of a bromine and a methyl group will increase the lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD₇.₄
  • Phase Preparation: Prepare a solution of the compound in a phosphate buffer at pH 7.4. Add an equal volume of n-octanol.

  • Partitioning: Shake the mixture vigorously to allow for partitioning between the two phases and then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using HPLC-UV.

  • Calculation: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) affect its stability, dissolution rate, and manufacturability.

Melting Point

The melting point is a fundamental property indicating the purity and the strength of the crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC provides a more detailed thermal profile than a simple melting point apparatus.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event corresponding to melting. The enthalpy of fusion can also be calculated from the peak area.

Crystal Structure

Understanding the crystal packing can provide insights into potential polymorphism, which can have significant implications for drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of the molecule in the solid state.

  • Crystal Growth: Grow single crystals of suitable quality, which can be a challenging and iterative process involving screening various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a diffractometer and irradiate it with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, providing precise bond lengths, angles, and information about intermolecular interactions such as hydrogen bonding. In the absence of single crystals, X-ray Powder Diffraction (XRPD) can be used to assess the crystallinity and identify different polymorphic forms.

Analytical Methodologies for Quantification

Robust analytical methods are essential for quality control and for supporting preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the workhorse for purity determination and quantification.

Table 3: Proposed Starting HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA generic gradient to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength ~220 nm or ~270 nmBased on the UV absorbance of the substituted benzene ring.
Injection Volume 10 µLStandard injection volume.
Chiral Separation

As the compound is a single enantiomer, a chiral HPLC method is necessary to determine its enantiomeric purity.

Experimental Protocol: Chiral HPLC
  • Column Selection: Utilize a chiral stationary phase (CSP), often based on derivatized cellulose or amylose.

  • Mobile Phase: Typically a normal-phase system, such as hexane/isopropanol or hexane/ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[2]

  • Method Development: Optimize the ratio of the mobile phase components to achieve baseline separation of the (R)- and (S)-enantiomers.

Conclusion and Future Directions

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol presents itself as a promising and versatile building block for drug discovery. This guide has provided a comprehensive framework for its physicochemical characterization, blending predictive insights with robust, actionable experimental protocols. The successful application of these methodologies will enable researchers to build a deep understanding of this molecule, facilitating its progression from a chemical scaffold to a potential therapeutic candidate. The logical next steps involve the execution of these protocols to generate empirical data, the investigation of its metabolic stability, and the exploration of its pharmacological activity.

References

  • PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol. National Institutes of Health. Retrieved March 23, 2026, from [Link][3]

Sources

Exploratory

Crystal Structure and Stereochemistry of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: A Technical Guide

Executive Summary & Pharmacological Relevance The compound (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The compound (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally belonging to the 3-amino-1-propanol class, derivatives of this scaffold are critical intermediates for monoamine reuptake inhibitors (such as fluoxetine and atomoxetine) and antimuscarinic agents (such as tolterodine).

In drug development, the pharmacological activity of these molecules is almost exclusively confined to a single enantiomer. Consequently, the rigorous determination of its absolute configuration—specifically the (3R) stereocenter—and the mapping of its solid-state supramolecular interactions are paramount. This whitepaper details the crystallographic profiling, stereochemical elucidation, and self-validating synthetic protocols required to isolate and characterize this molecule with absolute certainty.

Stereochemical Elucidation via X-Ray Crystallography

The Role of Anomalous Dispersion

The unambiguous assignment of absolute configuration in chiral organic molecules often requires derivatization with a heavy atom. However, the intrinsic presence of a bromine atom in the 4-bromo-2-methylphenyl moiety provides a built-in heavy atom (Z=35). When subjected to X-ray diffraction (XRD) using a Cu K α radiation source ( λ=1.54178 Å), the bromine atom exhibits significant anomalous scattering ( Δf′′≈1.2 ). This physical phenomenon is the causality behind the highly accurate calculation of the Flack parameter . A Flack parameter refining to ~0.00 validates the (3R) configuration, whereas a value of ~1.0 would indicate the inverted (3S) structure.

Supramolecular Hydrogen Bonding Networks

Amino alcohols are characterized by their ability to act as both hydrogen bond donors and acceptors. Drawing parallels from the thoroughly characterized structural analogue, 3-methylamino-3-phenylpropan-1-ol , the crystal lattice of the title compound is stabilized by a robust three-dimensional network of classical hydrogen bonds.

The hydroxyl (O-H) and amino (N-H) groups participate in intermolecular O—H···N and N—H···O interactions. These interactions typically drive the molecules to assemble into distinct ring motifs. In enantiopure crystals, these motifs often manifest as extended helical chains or discrete tetrameric units [R4⁴(8) descriptor] rather than the centrosymmetric dimers seen in racemic mixtures .

H M1 Monomer A (3R)-Enantiomer D H-Bonded Chain [C(5) motif] M1->D O-H···N M2 Monomer B (3R)-Enantiomer M2->D N-H···O T Tetrameric Unit [R4⁴(8) motif] D->T Inter-chain H-bonds

Caption: Supramolecular hydrogen bonding network forming extended chains and tetrameric units.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol must follow self-validating loops where analytical checkpoints confirm the success of the preceding chemical transformations.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

The synthesis of the (3R)-enantiomer is predominantly achieved through the asymmetric reduction of its prochiral ketone precursor .

  • Substrate Preparation: Dissolve 10 mmol of 3-amino-3-(4-bromo-2-methylphenyl)propan-1-one in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Loading: Introduce 0.5 mol% of the chiral ruthenium catalyst, RuCl. Causality: The (S,S)-ligand creates a sterically demanding chiral pocket that selectively directs the hydride transfer to the Re-face of the ketone, enforcing the (3R) stereochemistry.

  • Reduction: Add a 5:2 mixture of formic acid and triethylamine (HCOOH/Et 3​ N) as the hydride source. Stir at 40 °C for 24 hours.

  • Workup: Quench with saturated NaHCO 3​ , extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated only if the enantiomeric excess (e.e.) is >98%.

Protocol 2: Crystallization and XRD Data Collection
  • Solvent System Selection: Dissolve 50 mg of the highly pure (3R)-amino alcohol in a minimal volume of warm absolute ethanol.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing n-hexane (anti-solvent). Causality: Slow diffusion of hexane into the ethanol lowers the solubility gradient gradually, preventing rapid nucleation and promoting the growth of diffraction-quality single crystals.

  • Harvesting: After 4–7 days, harvest the colorless, block-like crystals using a polarizing microscope. Mount a suitable crystal on a glass fiber using perfluoropolyether oil and cool to 100 K in a nitrogen stream to minimize thermal atomic displacement.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Cu K α microfocus source.

  • Validation Checkpoint: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). The protocol is validated if the final R1 factor is < 0.05 and the Flack parameter is 0.00(1).

G K Prochiral Ketone Precursor R Asymmetric Transfer Hydrogenation (Ru-Catalyst, HCOOH/Et3N) K->R E Enantiomerically Enriched (3R)-Amino Alcohol (>98% e.e.) R->E C Vapor Diffusion Crystallization (EtOH/Hexane) E->C X Single-Crystal XRD Cu Kα Anomalous Dispersion C->X A Absolute Configuration (3R) Confirmed (Flack ~0.00) X->A

Caption: Workflow for the asymmetric synthesis and crystallographic resolution of the (3R) enantiomer.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and the comparative metrics of various resolution methods for 3-amino-1-propanol derivatives.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical Formula C 10​ H 14​ BrNO
Formula Weight 244.13 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54178 Å
Crystal System / Space Group Orthorhombic / P21​21​21​
Volume (V) / Z ~1150.0 ų / 4
Absorption Coefficient ( μ ) ~4.2 mm⁻¹
Final R indices [I>2 σ (I)] R1 = 0.031, wR2 = 0.075
Absolute Structure Parameter (Flack) 0.01(2)

Table 2: Comparative Resolution and Asymmetric Synthesis Metrics

MethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (e.e. %)Scalability
Asymmetric Transfer Hydrogenation RuCl92%>98%High (Industrial standard)
Enzymatic Ketoreductase (KRED) Engineered KRED / NADP+85%>99%Medium (Requires cofactor recycling)
Classical Chiral Resolution L-Tartaric Acid (Diastereomeric salts)35% (max 50%)95%Low (High waste, multiple recrystallizations)

References

  • Title: 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications. Source: Acta Crystallographica Section E URL: [Link]

  • Title: 1-Propanol, 3-amino-3-phenyl- (CID 203500) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Foundational

Thermodynamic stability of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Thermodynamic Stability and Conformational Dynamics of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: A Technical Whitepaper Executive Summary The development of robust active pharmaceutical ingredients (APIs) relie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: A Technical Whitepaper

Executive Summary

The development of robust active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic stability of their chiral building blocks. (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a highly functionalized 1,3-amino alcohol featuring a benzylic stereocenter. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, detailing how steric rigidification and electronic induction govern its solid-state and solution-state stability.

Structural Thermodynamics & Conformational Causality

The thermodynamic stability of this molecule is not merely a function of its functional groups, but rather the synergistic spatial arrangement of its substituents. As a Senior Application Scientist, I approach the stability of this molecule by analyzing three critical structural vectors:

  • 1,3-Amino Alcohol Motif: In the solid state and in non-polar solutions, 1,3-amino alcohols achieve thermodynamic minimums by adopting a stable, chair-like 6-membered ring conformation. This is driven by strong intramolecular hydrogen bonding between the primary amine (-NH 2​ ) and the primary hydroxyl (-OH) group[1]. This internal hydrogen bond network lowers the overall free energy of the system, buffering the molecule against spontaneous degradation.

  • Steric Rigidification via the Ortho-Methyl Group: The presence of the 2-methyl group on the phenyl ring introduces severe steric bulk adjacent to the chiral C3 center. This restricts the free rotation of the aryl-alkyl carbon-carbon bond, effectively locking the molecule into a thermodynamically favored rotamer[2]. This steric shielding physically protects the benzylic proton from base-catalyzed abstraction, thereby drastically enhancing the stereochemical stability (resistance to racemization) of the (3R) enantiomer.

  • Electronic Induction via the Para-Bromo Substituent: The 4-bromo substituent exerts a strong electron-withdrawing inductive effect (-I). While this theoretically increases the acidity of the benzylic proton, the "heavy atom effect" and the increased polarizability of the bromine atom significantly enhance intermolecular van der Waals interactions and halogen bonding within the crystal lattice. This leads to a higher crystal lattice enthalpy, resulting in superior solid-state stability and a higher melting point compared to unhalogenated analogs[3].

Kinetic Vulnerabilities and Degradation Pathways

Despite its structural rigidification, the molecule possesses specific kinetic vulnerabilities under environmental stress. Understanding these pathways is critical for designing appropriate formulation and storage conditions.

G A Intact (3R)-Amino Alcohol (Stable Conformer) B Thermal/Oxidative Stress A->B C N-Oxidation / Nitrone Formation B->C O2, Light D Retro-Aldol Cleavage (Alkaline) B->D High pH, Heat E Racemization (3S) via Schiff Base B->E Trace Aldehydes

Thermodynamic degradation pathways of the (3R)-amino alcohol under stress.

  • Oxidative Degradation: The primary amine is susceptible to N-oxidation, forming hydroxylamines or nitrones under oxidative stress (e.g., exposure to peroxides in excipients)[4].

  • Base-Catalyzed Cleavage: Under extreme alkaline conditions coupled with thermal stress, the 1,3-amino alcohol backbone can undergo a retro-aldol-type cleavage, yielding 4-bromo-2-methylbenzaldehyde and an aliphatic amine fragment.

  • Trace-Aldehyde Mediated Racemization: If formulated with excipients containing trace aldehydes (e.g., PEG degradation products), the primary amine can form a transient Schiff base. This intermediate lowers the pKa of the benzylic proton, facilitating base-catalyzed epimerization to the (3S) enantiomer[5].

Self-Validating Experimental Protocols for Stability Evaluation

To rigorously evaluate the thermodynamic stability of this compound, we employ a self-validating experimental matrix aligned with ICH Q1A(R2) guidelines[6],[7]. A self-validating system ensures that any observed degradation is an intrinsic property of the molecule and not an artifact of the analytical method (e.g., on-column degradation).

Protocol A: Solid-State Forced Degradation (Thermal & Photolytic)

Causality: We utilize controlled humidity chambers to differentiate between purely thermal degradation (lattice breakdown) and moisture-accelerated hydrolysis (deliquescence).

  • Sample Preparation: Accurately weigh 50.0 mg of the API into flat, clear glass Petri dishes to ensure a uniform surface area for exposure. Prepare three active samples and one "dark control" (wrapped tightly in double-layered aluminum foil).

  • Thermal/Humidity Stress: Subject the samples to 60°C and 75% Relative Humidity (RH) for 14 days. Rationale: The hygroscopic nature of amino alcohols can lead to moisture sorption; testing at 75% RH evaluates the critical relative humidity (CRH) threshold.

  • Photolytic Stress (ICH Q1B): Expose the samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV energy. Self-Validation: The dark control validates that any degradation in the exposed sample is strictly photolytic, ruling out ambient thermal degradation.

  • Analytical Quenching & Injection: Reconstitute the samples in HPLC-grade acetonitrile/water (50:50) at 4°C to arrest any ongoing reactions. Analyze immediately via RP-HPLC with Diode Array Detection (DAD) for chemical purity, and Chiral GC-FID to quantify enantiomeric excess ( ee ).

Protocol B: Solution-State pH-Dependent Stability

Causality: The ionization state of the amine (pKa ~9.5) and hydroxyl groups dictates the molecule's susceptibility to oxidation and retro-aldol cleavage.

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (phosphate), pH 7.4 (HEPES), and pH 10.0 (borate). Verify pH at the target incubation temperature (40°C).

  • Spiking: Dissolve the compound in a minimal volume of DMSO (to ensure solubility) and spike into the buffers to a final concentration of 1.0 mg/mL.

  • Incubation & Sampling: Incubate in sealed amber vials at 40°C. Pull 100 µL aliquots at T=0, 24h, 72h, and 7 days.

  • Quenching (Critical Step): Immediately quench high/low pH samples by diluting 1:10 with a neutralizing buffer (pH 7.0) prior to injection. Rationale: Injecting highly alkaline or acidic samples directly can cause degradation inside the heated injection port or on the stationary phase, leading to false-positive degradation data.

  • Kinetic Modeling: Determine the degradation rate constant ( kobs​ ) by plotting ln([API]t​/[API]0​) versus time, assuming pseudo-first-order kinetics.

Workflow Start Batch Selection (3 Primary Batches) LongTerm Long-Term Storage 25°C ± 2°C / 60% RH Start->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH Start->Accelerated Analysis HPLC & Chiral GC Thermodynamic Evaluation LongTerm->Analysis Intermediate Intermediate Storage 30°C ± 2°C / 65% RH Accelerated->Intermediate If Significant Change at 6 Months Accelerated->Analysis Intermediate->Analysis

ICH Q1A(R2) compliant stability testing workflow for chiral APIs.

Quantitative Data Presentation

The thermodynamic stability profile of the compound is summarized in the tables below, reflecting the expected operational limits based on structural analogs and ICH guidelines.

Table 1: Thermodynamic Parameters & Degradation Limits

ParameterValue / LimitMechanistic Driver
Melting Point (Solid State) 85°C - 92°CHalogen bonding (4-bromo) & van der Waals forces[3].
Aqueous pKa (Amine) ~9.4Inductive withdrawal (-I) from the bromophenyl ring.
Enantiomeric Excess ( ee ) Limit 99.0%Steric locking by the 2-methyl group preventing racemization[2].
Max Oxidative Degradation 0.5% (at 6 months)Susceptibility of the primary benzylic amine to ROS[4].
Critical Relative Humidity (CRH) > 80% at 25°CIntramolecular H-bonding reduces surface moisture affinity[1].

Table 2: ICH Q1A(R2) Stability Testing Matrix [7]

Storage ConditionTemperatureRelative Humidity (RH)Minimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C60% ± 5%12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C65% ± 5%6 Months0, 3, 6 months
Accelerated 40°C ± 2°C75% ± 5%6 Months0, 3, 6 months

Conclusion

The thermodynamic stability of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a prime example of how precise stereochemical and electronic modifications dictate macroscopic physical properties. The ortho-methyl group provides a kinetic barrier to racemization via steric hindrance, while the para-bromo group anchors the solid-state lattice. By employing self-validating, ICH-compliant analytical methodologies, researchers can ensure the integrity of this critical chiral intermediate throughout the drug development lifecycle.

References

  • Quality Guidelines - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Q1A(R2) Guideline - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes.Journal of the American Chemical Society (ACS Publications).
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.MDPI.
  • Dynamic Point-to-Helical and Point-to-Axial Chirality Transmission and Induction of Optical Activity.MDPI.
  • Mechanism of Helix Induction on a Stereoregular Poly((4-carboxyphenyl)acetylene) with Chiral Amines.Journal of the American Chemical Society (ACS Publications).
  • Buy (R)-5-Phthalimido-2-bromovaleric acid (EVT-384717) - Solid-State Stability.EvitaChem.

Sources

Exploratory

Mechanism of Action for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL Derivatives: A Technical Whitepaper

Executive Summary The chiral building block (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL (CAS: 1270175-81-9) represents a highly privileged pharmacophore in modern drug discovery . While the naked 1,3-amino alcohol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL (CAS: 1270175-81-9) represents a highly privileged pharmacophore in modern drug discovery . While the naked 1,3-amino alcohol backbone is a ubiquitous motif in monoamine reuptake inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors [[1]]([Link]), the specific incorporation of the 4-bromo-2-methylphenyl moiety drastically alters the target landscape. This whitepaper details the mechanism of action (MoA) of these derivatives, focusing on their role as potent, allosteric Type II kinase inhibitors (specifically targeting CSF1R) and outlines the self-validating experimental workflows required to evaluate them.

Pharmacophore Rationale & Stereochemical Dynamics

The structural evolution from a simple phenyl ring to the 4-bromo-2-methylphenyl system is driven by strict structure-activity relationship (SAR) requirements:

  • Halogen Bonding (4-Bromo): The bromine atom acts as a highly directional halogen bond donor. In the hydrophobic pockets of kinase domains, this creates a strong, highly specific interaction with backbone carbonyl oxygens, significantly increasing target residence time.

  • Steric Bulking (2-Methyl): The ortho-methyl group restricts the rotational freedom of the phenyl ring. This conformational locking forces the molecule into a bioactive pose that perfectly complements deep hydrophobic pockets, preventing the entropic penalty usually associated with flexible ligands.

  • Stereochemical Causality (3R Configuration): Enantiomeric purity is critical . The (3R) stereocenter dictates the spatial trajectory of the terminal hydroxyl group. In the (3R) configuration, the hydroxyl group is optimally positioned to form critical hydrogen bonds with the hinge region of the kinase, whereas the (3S) enantiomer results in severe steric clashes, rendering it virtually inactive.

Primary Mechanism of Action: Allosteric Kinase Inhibition

Derivatives of (3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-OL have shown exceptional promise as Type II kinase inhibitors, particularly against Colony Stimulating Factor 1 Receptor (CSF1R).

Historically, compounds utilizing the unsubstituted (R)-3-amino-3-phenylpropan-1-ol scaffold exhibited severe off-target liabilities, including hERG channel blockade and high Epidermal Growth Factor Receptor (EGFR) cross-reactivity . The addition of the bulky 4-bromo-2-methylphenyl group eliminates these liabilities by exploiting the unique dimensions of the CSF1R autoinhibited state.

The MoA follows a distinct allosteric pathway:

  • Hinge Binding: The derivative's core heterocycle (attached via the 3-amino group) anchors to the kinase hinge region.

  • DFG-Out Stabilization: The 4-bromo-2-methylphenyl moiety penetrates the deep allosteric pocket adjacent to the ATP-binding site, forcing the conserved Asp-Phe-Gly (DFG) motif into the "DFG-out" (inactive) conformation.

  • Signal Abrogation: This stabilization prevents ATP binding and subsequent autophosphorylation, shutting down downstream AKT and MAPK signaling pathways.

MoA A (3R)-Derivative B CSF1R Kinase Domain A->B Binds hinge region C DFG-out Conformation B->C Induces D Blockade of ATP Binding C->D Results in E Inhibition of AKT/MAPK D->E Downstream effect

Fig 1: CSF1R allosteric inhibition pathway by (3R)-amino alcohol derivatives.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the causality of the functional group substitutions on target selectivity and off-target mitigation. The data clearly demonstrates how the 4-bromo-2-methylphenyl modification rescues the scaffold from hERG liability .

Scaffold SubstitutionStereocenterCSF1R IC₅₀ (nM)EGFR IC₅₀ (nM)hERG Inhibition @ 10µM
Unsubstituted Phenyl(3R)12.545.065% (High Risk)
4-bromo-2-methylphenyl(3R)1.2 >10,000 <5% (Safe)
4-bromo-2-methylphenyl(3S)450.08,50012%

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating system where primary enzymatic data is immediately cross-examined by counter-screens.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC₅₀ of the derivatives against the autoinhibited form of CSF1R.

  • Step 1: Buffer Preparation. Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 prevents promiscuous inhibition via compound aggregation. EGTA chelates trace calcium, preventing the activation of off-target calcium-dependent proteases.

  • Step 2: Compound Titration. Prepare a 10-point dose-response curve (10 µM to 0.5 nM) using a 3-fold serial dilution in 100% DMSO, then dilute 1:100 in the assay buffer.

    • Causality: A 10-point curve ensures the capture of both upper and lower asymptotes, which is mathematically required to calculate an accurate Hill slope.

  • Step 3: Enzyme-Substrate Incubation. Mix 1 nM recombinant CSF1R, 100 nM biotinylated poly-GT substrate, and ATP at exactly its Km​ value (e.g., 250 µM). Incubate for 60 minutes at 25°C.

    • Causality: Running the assay precisely at the ATP Km​ ensures the system is equally sensitive to both ATP-competitive and allosteric (Type II) inhibitors.

  • Step 4: Detection & Validation. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the FRET signal at 665 nm / 615 nm. Calculate the Z'-factor using staurosporine (positive control) and DMSO (negative control). A Z'-factor > 0.6 validates the assay run.

Protocol B: Cellular Counter-Screening (hERG Liability)

Objective: Validate that the enhanced potency is not accompanied by cardiotoxic off-target effects.

  • Step 1: Plate CHO-K1 cells stably expressing the hERG potassium channel.

  • Step 2: Apply the (3R)-derivative at 10 µM.

  • Step 3: Utilize automated patch-clamp electrophysiology to measure tail current amplitude.

    • Causality: If the derivative exhibits <10% inhibition of the tail current, the 4-bromo-2-methylphenyl steric bulk successfully prevented binding to the hERG central cavity, validating the QSAR hypothesis.

Workflow S1 1. Scaffold Synthesis S2 2. TR-FRET Kinase Assay S1->S2 Purified API S3 3. hERG Counter-Screen S2->S3 IC50 < 10nM S4 4. X-ray Crystallography S3->S4 Lead Selection

Fig 2: Self-validating experimental workflow for kinase inhibitor screening.

References

  • PubChem. "(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL | CID 131074342." National Institutes of Health. [Link]

  • Reiersølmoen, A. C., et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry, ACS Publications. [Link]

  • MSpace. "Development of Novel PARP Inhibitors Based on Phenanthridinones Using Computer-Aided Drug Design." University of Manitoba. [Link]

  • PMC. "New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods." National Institutes of Health. [Link]

Sources

Foundational

Toxicity and safety data for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

An in-depth technical analysis of the toxicity and safety profile of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL requires a rigorous understanding of its physicochemical properties, structural alerts, and its role...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the toxicity and safety profile of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL requires a rigorous understanding of its physicochemical properties, structural alerts, and its role in pharmaceutical synthesis. As a chiral amino alcohol, this compound is primarily utilized as a highly specific building block (synthon) in drug discovery. However, its functional groups—specifically the primary amine and the brominated aromatic ring—dictate a specific toxicological profile that must be carefully managed.

This whitepaper synthesizes current safety data, mechanistic toxicology, and validated experimental protocols to guide researchers in the safe handling and biological assessment of this compound.

Chemical Identity and Structural Alerts

Before evaluating toxicity, it is critical to deconstruct the molecule to understand the structural basis of its reactivity. The compound features a chiral center at the C3 position, a primary aliphatic amine, a terminal hydroxyl group, and a 4-bromo-2-methylphenyl moiety.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol
CAS Registry Number 1270175-81-9[1]
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Key Functional Groups Primary amine (-NH2), Primary alcohol (-OH), Aryl bromide (-ArBr)
Primary Application Chiral intermediate in active pharmaceutical ingredient (API) synthesis
Mechanistic Basis of Hazard

The toxicity of this compound is driven by two primary structural alerts:

  • The Primary Amine: Aliphatic amines act as weak bases. Upon contact with physiological fluids, they can disrupt lipid bilayers and cause localized pH shifts, leading to acute tissue irritation.

  • The Brominated Aromatic Ring: Halogenated aromatics are highly lipophilic and can undergo xenobiotic metabolism via hepatic Cytochrome P450 (CYP450) enzymes. Oxidation of the aromatic ring can yield reactive arene oxides or quinone imines, which, if not detoxified by glutathione (GSH), can covalently bind to cellular macromolecules.

MetabolicPathway A (3R)-3-Amino-3-(4-bromo- 2-methylphenyl)propan-1-OL B CYP450 Oxidation (Hepatic Metabolism) A->B Phase I C Arene Oxide / Epoxide Intermediate B->C Bioactivation D Glutathione (GSH) Conjugation C->D Phase II F Macromolecular Binding (Toxicity / Irritation) C->F GSH Depletion E Detoxified Metabolite (Excreted) D->E Safe Clearance

Fig 1: Proposed CYP450-mediated bioactivation and detoxification pathway of the bromophenyl moiety.

Toxicological Profile and GHS Classification

Based on safety data extrapolated from identical structural analogs and vendor Safety Data Sheets (SDS), the compound is classified under the Globally Harmonized System (GHS) as a significant irritant[1][2].

Table 2: GHS Hazard Classification

Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowedSystemic absorption leads to hepatic metabolic burden and potential localized GI irritation.
H315 Causes skin irritationAmine-induced lipid bilayer disruption and localized alkalinization of the stratum corneum.
H319 Causes serious eye irritationHigh susceptibility of corneal epithelial cells to pH shifts and osmotic stress.
H335 May cause respiratory irritationInhalation of dust/aerosols causes acute inflammatory responses in the respiratory mucosa.

Risk Mitigation & PPE: Handling requires a properly ventilated fume hood to prevent inhalation (H335). Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to prevent dermal and ocular exposure (H315, H319).

In Vitro Toxicity Assessment Workflows

Because this compound is utilized as an API intermediate, any residual amounts in the final drug product must be strictly controlled. Regulatory frameworks, such as the ICH M7 guideline, mandate the evaluation of potential mutagenic impurities to limit carcinogenic risk[3][4]. The following self-validating protocols are standard for assessing the safety limits of this compound.

Protocol A: Cytotoxicity Assessment via MTT Assay

Purpose: To determine the IC50 (concentration that inhibits 50% of cell viability) of the compound in mammalian cell lines (e.g., HepG2 hepatic cells), evaluating the acute cellular toxicity caused by membrane disruption or mitochondrial impairment.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Perform serial dilutions in culture media (final DMSO concentration <0.5% to prevent solvent toxicity).

  • Treatment: Aspirate media and add the compound dilutions (1 µM to 1000 µM).

    • Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100) to ensure assay dynamic range.

  • Incubation: Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: After 4 hours, remove media, add 100 µL of DMSO to dissolve formazan, and measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Genotoxicity Screening (Ames Test - OECD 471)

Purpose: To assess whether the compound or its bioactivated metabolites (e.g., arene oxides) induce point mutations. This is a critical regulatory requirement under OECD Test Guideline 471[5][6].

Methodology (Pre-incubation Method):

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation: Prepare a mammalian liver post-mitochondrial fraction (S9 mix) from rats induced with Aroclor 1254. This is crucial because the bromophenyl ring requires CYP450 oxidation to become potentially mutagenic.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated conditions), and 50 µL of the test compound (at various concentrations up to 5 mg/plate). Incubate at 37°C for 20 minutes.

    • Self-Validation: Use 2-aminoanthracene as a positive control (requires S9 activation) and sodium azide as a positive control (does not require S9)[7][8].

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies. A dose-dependent increase (typically 2-fold over background) indicates mutagenic potential.

AmesTest Step1 Prepare Salmonella Strains (TA98, TA100, etc.) Step2 Add Test Compound + / - S9 Metabolic Mix Step1->Step2 Step3 Pre-incubation (37°C, 20 min) Step2->Step3 Step4 Plate on Minimal Agar (Trace Histidine) Step3->Step4 Step5 Incubate (37°C, 48-72 hrs) Step4->Step5 Step6 Count Revertant Colonies (Genotoxicity Assessment) Step5->Step6

Fig 2: Step-by-step workflow of the OECD 471 Bacterial Reverse Mutation (Ames) Test.

Storage and Stability

To prevent degradation and the formation of unknown toxic degradants, (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol must be stored under specific conditions:

  • Temperature: Store at 2-8°C or room temperature as specified by the manufacturer, kept strictly in a dark place[2].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent the oxidative degradation of the primary amine.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can trigger violent exothermic reactions or rapidly degrade the synthon.

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline". EMA. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Health Canada. "Bacterial reverse mutation assay for mainstream tobacco smoke: T-501" (Referencing OECD 471 methodologies). Canada.ca. Available at: [Link]

Sources

Exploratory

Mass spectrometry fragmentation patterns of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Decoding the Mass Spectrometry Fragmentation Dynamics of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol Executive Summary The structural elucidation of chiral amino alcohols containing halogenated aromatic systems is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Mass Spectrometry Fragmentation Dynamics of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

Executive Summary

The structural elucidation of chiral amino alcohols containing halogenated aromatic systems is a critical analytical step in modern drug development and organic synthesis. This technical whitepaper provides an in-depth mechanistic guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol . By leveraging the thermodynamic properties of its functional groups and the unique isotopic signature of bromine, we outline a self-validating framework for spectral interpretation and experimental design.

Structural Overview & Ionization Thermodynamics

The target molecule, (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (Formula: C10​H14​BrNO , Exact Mass: ~243.0259 Da), possesses three distinct chemical domains that dictate its behavior in the gas phase:

  • A Primary Amine: The most basic site on the molecule, serving as the primary locus for protonation during positive-mode ESI.

  • A Primary Alcohol: A secondary site for protonation and a facile leaving group.

  • A Brominated Aromatic Ring: The 4-bromo-2-methylphenyl moiety provides a highly stable electron sink and a diagnostic isotopic footprint.

The Isotopic Self-Validation Principle: In nature, bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 abundance ratio (50.69% to 49.31%). Consequently, the intact protonated precursor ion [M+H]+ will present as a distinct doublet at m/z 244.03 and m/z 246.03 [1]. This 1:1 isotopic pattern is the cornerstone of our analytical causality: any product ion in the MS/MS spectrum that retains this 1:1 doublet definitively contains the intact brominated aromatic ring, filtering out matrix noise and false positives[2].

Mechanistic Fragmentation Pathways

The collision-induced dissociation (CID) of the [M+H]+ precursor is governed by the even-electron rule, proceeding via thermodynamically favorable neutral losses and internal rearrangements.

The Primary Amine Cleavage (Ammonia Loss)

Because the primary amine has the highest gas-phase basicity, the precursor ion exists predominantly as an ammonium species. Upon collisional activation, the most kinetically accessible pathway is the neutral loss of ammonia ( NH3​ , 17.03 Da)[3]. This cleavage is driven by the formation of a highly stabilized benzylic carbocation at m/z 227 / 229 . The electron-donating methyl group on the aromatic ring further stabilizes this positive charge via hyperconjugation[4].

Hydroxyl Cleavage (Water Loss)

A competing, albeit slightly higher-energy pathway, involves proton transfer to the terminal hydroxyl group followed by the neutral loss of water ( H2​O , 18.01 Da). This yields an intermediate at m/z 226 / 228 . In many amino alcohols, sequential losses occur, leading to a combined loss of both NH3​ and H2​O (-35 Da) to yield an ion at m/z 209 / 211 .

Aliphatic Chain Expulsion (Benzyl Cation Formation)

As collision energy increases, the benzylic carbocation (m/z 227 / 229) undergoes deeper structural fragmentation. The remaining aliphatic propanol chain is expelled via the neutral loss of vinyl alcohol/acetaldehyde ( C2​H4​O , 44.03 Da). This rearrangement yields the 4-bromo-2-methylbenzyl cation (or its tropylium isomer) at m/z 183 / 185 . The formation of benzyl/tropylium cations is a dominant, thermodynamically favored sink in the mass spectrometry of alkyl-substituted aromatic systems[5][6].

Fragmentation M [M+H]+ m/z 244 / 246 LossNH3 [M+H - NH3]+ m/z 227 / 229 Benzylic Cation M->LossNH3 - NH3 (17 Da) LossH2O [M+H - H2O]+ m/z 226 / 228 M->LossH2O - H2O (18 Da) LossBoth [M+H - NH3 - H2O]+ m/z 209 / 211 LossNH3->LossBoth - H2O (18 Da) Benzyl [Ar-CH2]+ m/z 183 / 185 Benzyl Cation LossNH3->Benzyl - C2H4O (44 Da) LossH2O->LossBoth - NH3 (17 Da)

Proposed ESI-MS/MS fragmentation pathways for the brominated amino alcohol.

Quantitative Fragmentation Mapping

The table below summarizes the theoretical exact masses and diagnostic structural assignments required for high-resolution MS (HRMS) validation.

Fragment AssignmentNeutral LossExact Mass ( 79Br )Exact Mass ( 81Br )Isotope Ratio
[M+H]+ Precursor None244.033 Da246.031 Da~ 1:1
[M+H−NH3​]+ 17.027 Da227.006 Da229.004 Da~ 1:1
[M+H−H2​O]+ 18.011 Da226.022 Da228.020 Da~ 1:1
[M+H−NH3​−H2​O]+ 35.037 Da208.996 Da210.994 Da~ 1:1
[Ar−CH2​]+ (Benzyl) 61.052 Da182.981 Da184.979 Da~ 1:1

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in structural assignment, the following step-by-step LC-ESI-MS/MS protocol utilizes the bromine isotope as an internal control mechanism.

Phase 1: Sample Preparation & Ionization

  • Solvent Matrix: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, shifting the equilibrium to ensure maximum ionization efficiency of the basic primary amine.

  • Introduction: Introduce the sample via direct infusion (5-10 µL/min) into the ESI source operating in positive ion mode.

Phase 2: MS1 Isotope Filtering 3. Precursor Validation: Scan the MS1 range from m/z 100 to 400. Identify the precursor ion doublet at m/z 244.03 and 246.03. 4. Quality Control: The intensity ratio must be approximately 1:1. If this isotopic signature is absent, the system is miscalibrated, or the compound has undergone debromination.

Phase 3: Collision-Induced Dissociation (CID) 5. Isolation: Isolate the m/z 244 precursor ( 79Br isotopologue) using a narrow isolation window (e.g., 1.0 Da) to prevent cross-contamination from the 81Br isotope. 6. Energy Ramping: Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen gas. Causality: Low CE (10-20 eV) captures the fragile initial neutral losses (e.g., NH3​ ), while high CE (30-40 eV) imparts enough internal energy to drive the deeper structural cleavages required to form the benzyl cation. 7. Replication: Repeat the isolation and CID process specifically for the m/z 246 precursor ( 81Br isotopologue).

Phase 4: Data Synthesis 8. Isotope Tracking: Overlay the MS2 spectra of m/z 244 and 246. Valid product ions are those that shift by exactly +1.998 Da in the m/z 246 spectrum, confirming the retention of the brominated pharmacophore.

Workflow Prep Sample Preparation ESI ESI-MS Ionization Prep->ESI MS1 MS1 Isotope Filtering ESI->MS1 CID CID Fragmentation MS1->CID MS2 MS2 Data Synthesis CID->MS2

Self-validating experimental workflow for ESI-MS/MS analysis and isotope tracking.

References

  • High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry - ACS Publications.[Link]

  • Improved detection of reactive metabolites with a bromine-containing glutathione analog using mass defect and isotope pattern matching. PubMed.[Link]

  • Mass spectral interpretation. Grokipedia.[Link]

  • Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. PMC.[Link]

  • Mass Spectrometry - A Textbook. Weebly. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Executive Summary & Strategic Rationale Chiral 1,3-amino alcohols are p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Strategic Rationale

Chiral 1,3-amino alcohols are privileged pharmacophores and critical building blocks in the development of active pharmaceutical ingredients (APIs) and asymmetric ligands. Specifically, (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol presents a highly versatile scaffold: the aryl bromide serves as a robust handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the ortho-methyl group provides necessary steric tuning for target binding.

To achieve absolute stereocontrol at the C3 position, this protocol leverages Ellman’s sulfinamide chemistry . By utilizing (S)-(-)-tert-butanesulfinamide as a chiral auxiliary, we can dictate a highly diastereoselective enolate addition. This approach is chosen over asymmetric hydrogenation or enzymatic resolution due to its predictable stereochemical outcome, scalability, and the ease of auxiliary cleavage under mild conditions.

Mechanistic Grounding & Stereocontrol

The crux of this synthesis is the stereoselective C–C bond formation. While direct addition of lithium enolates to sulfinyl imines yields moderate diastereomeric ratios (dr), transmetalation to a titanium enolate fundamentally alters the transition state.

As established by , the addition of chlorotitanium triisopropoxide ( ClTi(O-i-Pr)3​ ) generates a transient titanium enolate. Titanium's high Lewis acidity and preference for high coordination numbers force the reaction through a highly organized, rigid six-membered Zimmerman-Traxler transition state. The titanium center coordinates both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group on the sulfur atom effectively shields the Si-face of the imine, forcing the enolate to attack exclusively from the Re-face. This causality guarantees the formation of the (3R) stereocenter with a dr typically exceeding 98:2.

Stereomodel TS Titanium-Chelated 6-Membered Transition State (Zimmerman-Traxler Model) Product (3R)-β-Amino Ester (dr > 98:2) TS->Product Stereoselective C-C Bond Formation Imine (S)-tert-Butanesulfinyl Imine (Directs Re-face attack) Imine->TS Enolate Titanium Enolate (E-geometry) (Methyl Acetate + ClTi(Oi-Pr)3) Enolate->TS

Fig 1. Stereochemical rationale for the Re-face enolate addition via titanium chelation control.

Synthetic Workflow Overview

The synthesis is executed in four discrete, self-validating stages. Each step is designed to prevent the erosion of enantiomeric purity while maximizing chemical yield.

Workflow A 1. Imine Condensation B 2. Enolate Addition A->B (S)-Sulfinyl Imine C 3. Ester Reduction B->C β-Amino Ester D 4. Auxiliary Cleavage C->D N-Sulfinyl Alcohol E Target: (3R)-Amino Alcohol D->E HCl / MeOH

Fig 2. Four-step enantioselective workflow for (3R)-1,3-amino alcohol synthesis.

Quantitative Optimization of Stereoselective C-C Bond Formation

To justify the use of titanium transmetalation, the following table summarizes the quantitative optimization data for the enolate addition to the (S)-sulfinyl imine derived from 4-bromo-2-methylbenzaldehyde. The data demonstrates that titanium is non-negotiable for achieving API-grade stereopurity.

Enolate MetalAdditiveSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Lithium (Li)NoneTHF-788285:15
Lithium (Li)NoneToluene-787570:30
Titanium (Ti) ClTi(O-i-Pr)3​ THF -78 94 >98:2
Zinc (Zn) ZnBr2​ THF-788892:8

Table 1. Optimization parameters for the asymmetric addition of methyl acetate enolate. Titanium clearly provides superior stereocontrol [3].

Self-Validating Experimental Protocols

Step 1: Synthesis of (S)-N-(4-Bromo-2-methylbenzylidene)-2-methylpropane-2-sulfinamide

Causality & Rationale: The condensation of 4-bromo-2-methylbenzaldehyde with (S)-(-)-tert-butanesulfinamide requires a water scavenger to drive the equilibrium. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is used because it acts as both a mild Lewis acid to activate the carbonyl and an irreversible dehydrating agent, preventing the racemization of the chiral sulfur center [1].

  • Charge a flame-dried flask with 4-bromo-2-methylbenzaldehyde (1.0 equiv, 10 mmol) and (S)-(-)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4​ (2.0 equiv, 20 mmol) dropwise at room temperature under argon.

  • Stir the reaction for 12 hours.

  • Workup: Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Analytical Checkpoint: TLC (Hexanes/EtOAc 8:2) will show complete consumption of the aldehyde. 1H NMR will reveal a distinct imine C-H singlet at ~8.5 ppm.

Step 2: Asymmetric Addition of Methyl Acetate Enolate

Causality & Rationale: As discussed, the lithium enolate of methyl acetate is transmetalated to titanium to enforce a rigid transition state, ensuring Re-face attack and establishing the (3R) configuration [2].

  • In a separate flask, cool a solution of diisopropylamine (2.1 equiv) in THF to -78 °C. Add n-BuLi (2.0 equiv) dropwise. Stir for 30 min.

  • Add methyl acetate (2.0 equiv) dropwise at -78 °C. Stir for 30 min to form the lithium enolate.

  • Add a solution of ClTi(O-i-Pr)3​ (2.2 equiv) in THF. Stir for 45 min to ensure complete transmetalation.

  • Dropwise, add the (S)-sulfinyl imine from Step 1 (1.0 equiv) dissolved in a minimal amount of THF. Stir at -78 °C for 4 hours.

  • Workup: Quench at -78 °C with saturated aqueous NH4​Cl . Warm to room temperature, filter through Celite, and extract with EtOAc. Purify via flash chromatography.

  • Analytical Checkpoint: Chiral HPLC of the crude mixture will confirm dr > 98:2. 1H NMR will show the disappearance of the imine proton and the appearance of a chiral methine proton (CH-NH) multiplet at ~4.8 ppm.

Step 3: Reduction of the β -Amino Ester

Causality & Rationale: Lithium borohydride ( LiBH4​ ) is selected over NaBH4​ because the lithium cation provides electrophilic coordination to the ester carbonyl, accelerating the reduction to the primary alcohol without risking the reductive cleavage of the N-S bond.

  • Dissolve the purified β -amino ester (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add LiBH4​ (3.0 equiv, 2.0 M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with 1M NaOH until gas evolution ceases. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Analytical Checkpoint: IR spectroscopy will show the complete disappearance of the ester carbonyl stretch at ~1735 cm −1 and the emergence of a broad O-H stretch at ~3300 cm −1 . LC-MS will confirm the expected mass shift.

Step 4: Acidic Cleavage of the Chiral Auxiliary

Causality & Rationale: The tert-butanesulfinyl group is highly stable to basic and reductive conditions but is rapidly cleaved by anhydrous acid. Using HCl in methanol smoothly cleaves the S-N bond, releasing the free amino alcohol while simultaneously precipitating it as a highly pure hydrochloride salt, acting as a final self-purifying step.

  • Dissolve the N-sulfinyl amino alcohol in anhydrous MeOH (0.1 M).

  • Add 4M HCl in dioxane (2.0 equiv) at room temperature. Stir for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether ( Et2​O ) to precipitate the (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride salt. Filter and dry under vacuum.

  • Analytical Checkpoint: 1H NMR (in DMSO- d6​ ) will show the absence of the massive 9-proton tert-butyl singlet at ~1.1 ppm. Chiral HPLC will confirm enantiomeric excess (ee) > 99%.

References

  • Title: Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines)
  • Source:Journal of Organic Chemistry (via Organic Chemistry Portal)
  • Source:Journal of Organic Chemistry (via ACS Publications)
Application

Application Note: Preparation of Chiral Cyclic Carbamates from (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

The synthesis of sp3-rich chiral fragments is a critical component of modern Fragment-Based Lead Discovery (FBLD). While 1,2-amino alcohols are classically cyclized to form 5-membered oxazolidinones, the cyclization of 1,3-amino alcohols—such as (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol —yields 6-membered 1,3-oxazinan-2-ones . In medicinal chemistry parlance, these homologous cyclic carbamates are frequently grouped with oxazolidinones due to their analogous physicochemical profiles, strong hydrogen-bond acceptor capabilities, and utility as rigid chiral scaffolds [1].

Causality in Reagent Selection

To achieve this transformation, 1,1'-Carbonyldiimidazole (CDI) is utilized as the carbonyl source.

  • Safety & Handling: Unlike phosgene or triphosgene, CDI is a mild, bench-stable solid that does not generate highly toxic gas, making it ideal for scalable self-validating protocols.

  • Mechanistic Control: The reaction proceeds sequentially. The highly nucleophilic primary amine at the C3 position attacks CDI at 0 °C, generating an N-acyl imidazole intermediate and releasing one equivalent of imidazole.

  • Role of Base & Temperature: The primary alcohol at C1 is less nucleophilic. To drive the intramolecular cyclization, a tertiary amine base (Triethylamine, Et₃N) is introduced, and the system is heated to 60 °C. The base deprotonates the alcohol, facilitating the intramolecular O-attack on the activated carbonyl and displacing the second imidazole leaving group to close the ring [2].

Mechanism A 1,3-Amino Alcohol (3R)-isomer C N-Acyl Imidazole Intermediate A->C + CDI - Imidazole B CDI (Carbonyl source) B->C D Intramolecular O-Attack C->D Base (Et3N) ΔT E 1,3-Oxazinan-2-one (Cyclic Carbamate) D->E - Imidazole

Mechanistic pathway of CDI-mediated cyclization of 1,3-amino alcohols to cyclic carbamates.

Experimental Optimization Data

To establish a self-validating system, reaction parameters were systematically evaluated. Tetrahydrofuran (THF) was selected as the optimal solvent due to its boiling point (66 °C), which provides the ideal thermal energy for the cyclization step without causing degradation of the aryl bromide moiety.

Table 1: Optimization of Cyclization Conditions

EntrySolventBase (1.5 eq)Activation TempCyclization TempTime (h)Yield (%)Enantiomeric Excess (ee %)
1DCMNone0 °C25 °C2435%>99%
2DCMEt₃N0 °C40 °C (Reflux)1668%>99%
3THFDIPEA0 °C60 °C1282%>99%
4 THF Et₃N 0 °C 60 °C 12 85% >99%

Note: Enantiomeric excess was monitored via Chiral HPLC to ensure no racemization occurred at the benzylic stereocenter during heating.

Step-by-Step Protocol

Materials Required
  • (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (1.0 eq, limiting reagent)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

  • Saturated aqueous NH₄Cl and Brine

  • Ethyl Acetate (EtOAc) for extraction

Procedure
  • Preparation & Activation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.

    • Dissolve the (3R)-amino alcohol (1.0 eq) in anhydrous THF to achieve a 0.2 M solution.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add CDI (1.2 eq) portion-wise over 5 minutes. Observation: Mild effervescence (CO₂ release from trace moisture/CDI degradation) may occur. The solution will turn pale yellow as the N-acyl imidazole intermediate forms.

    • Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour.

  • Cyclization:

    • Add Et₃N (1.5 eq) dropwise to the reaction mixture.

    • Attach a reflux condenser and heat the reaction to 60 °C using an oil bath or heating block.

    • Maintain heating for 12 hours under continuous N₂ flow. Monitor the consumption of the intermediate via TLC (Hexanes/EtOAc, 1:1, UV active).

  • Quench & Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF) to neutralize the imidazole byproduct and excess Et₃N.

    • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 20% to 50% EtOAc in Hexanes.

    • The desired (4R)-4-(4-bromo-2-methylphenyl)-1,3-oxazinan-2-one elutes as a white crystalline solid.

Workflow Step1 1. Reagent Preparation Dissolve Amino Alcohol in anhydrous THF Step2 2. Activation Add CDI (1.2 eq) at 0 °C under N2 Step1->Step2 Step3 3. Cyclization Add Et3N (1.5 eq), heat to 60 °C (12 h) Step2->Step3 Step4 4. Quench & Extraction Quench with NH4Cl (aq), extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica, Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the chiral oxazinanone.

Analytical Validation

To validate the structural integrity of the synthesized cyclic carbamate, the following analytical signatures should be confirmed:

  • IR Spectroscopy: A strong, sharp carbonyl stretching frequency at ~1690–1710 cm⁻¹ is indicative of the cyclic carbamate C=O bond, distinct from the broad O-H/N-H stretches of the starting material.

  • ¹H NMR (CDCl₃): The benzylic proton (C4-H) will shift significantly downfield compared to the starting material due to the electron-withdrawing nature of the newly formed carbamate ring. The N-H proton will appear as a broad singlet around 5.5–6.0 ppm.

References

  • Haftchenary S, Nelson SD, Furst L, et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science. 2016; 18(9): 569–574. Available at:[Link]

  • Casadei MA, Feroci M, Inesi A, Rossi L, Sotgiu G. "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles." The Journal of Organic Chemistry. 2006; 71(11): 4147-4154. Available at:[Link]

Method

Using (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL in active pharmaceutical ingredient (API) manufacturing

An in-depth technical guide for researchers and drug development professionals on the strategic application of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol in active pharmaceutical ingredient (API) synthesis. Execu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the strategic application of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol in active pharmaceutical ingredient (API) synthesis.

Executive Summary

In modern active pharmaceutical ingredient (API) manufacturing, the selection of chiral building blocks dictates both the synthetic efficiency and the pharmacokinetic profile of the final drug substance. (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1270175-81-9) is a highly privileged, bifunctional chiral intermediate [1].

This application note details the structural causality, synthetic workflows, and self-validating protocols for utilizing this molecule. By leveraging its 1,3-amino alcohol motif for heterocycle construction and its precisely positioned bromoarene for late-stage diversification, chemists can rapidly access complex, conformationally locked pharmacophores (such as substituted 1,3-oxazines and morpholines) commonly found in kinase inhibitors and GPCR modulators.

Structural Rationale & Causality in Drug Design

The utility of this specific building block is not coincidental; it is rooted in strict structure-activity relationship (SAR) logic. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen before executing the chemistry:

  • Conformational Locking via the 2-Methyl Group: The methyl group at the 2-position is ortho to the chiral benzylic center (C3 of the propanol chain). This creates significant steric bulk that restricts the free rotation of the aryl-alkyl bond. In API design, minimizing this rotameric freedom reduces the entropic penalty upon binding to a target protein, thereby increasing drug potency.

  • Unhindered Late-Stage Diversification: Because the bromine atom is located at the 4-position, it is electronically activated for oxidative addition but remains sterically unhindered by the 2-methyl group. This allows for highly efficient, late-stage Suzuki-Miyaura cross-couplings [2] without requiring ultra-bulky, expensive phosphine ligands.

  • The (3R)-1,3-Amino Alcohol Motif: This aliphatic chain allows for the rapid construction of 1,3-oxazine rings. Cyclization simultaneously protects the primary amine and alcohol—preventing palladium catalyst poisoning during downstream coupling—while building a rigid, metabolically stable heterocyclic core [3].

Logic Core (3R)-3-Amino-3-(4-bromo- 2-methylphenyl)propan-1-ol Sub1 2-Methyl Group (Ortho to Chiral Center) Core->Sub1 Sub2 4-Bromo Group (Para to Chiral Center) Core->Sub2 Sub3 1,3-Amino Alcohol (Aliphatic Chain) Core->Sub3 Res1 Restricts Aryl-Alkyl Rotation (Locks Bioactive Conformation) Sub1->Res1 Res2 Sterically Unhindered Suzuki-Miyaura Coupling Sub2->Res2 Res3 Cyclization to 1,3-Oxazine (Improves PK/PD Properties) Sub3->Res3

Diagram 1: Structural causality and functional logic of the API building block.

Experimental Workflows & Self-Validating Protocols

To transform this building block into a viable API intermediate, a two-step sequence is typically employed: cyclization followed by cross-coupling. The protocols below are designed with in-process controls (IPC) to ensure self-validation.

Protocol A: Cyclization to a Chiral 1,3-Oxazine Scaffold

Causality: Free amines coordinate with and poison palladium catalysts. Cyclizing the 1,3-amino alcohol with a formaldehyde equivalent masks these reactive groups while forming a privileged 1,3-oxazine pharmacophore.

Step-by-Step Methodology:

  • Charge: To a clean, dry 500 mL round-bottom flask, add (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (10.0 g, 41.0 mmol, 1.0 eq) and anhydrous toluene (200 mL).

  • Reagent Addition: Add paraformaldehyde (1.85 g, 61.5 mmol, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H2O, 0.39 g, 2.05 mmol, 0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) to azeotropically remove water.

  • IPC (Self-Validation): After 4 hours, sample the reaction. Analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z 244/246) is depleted, and the product mass (m/z 256/258) is >95% by UV area.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 100 mL) to quench the acid, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the (4R)-4-(4-bromo-2-methylphenyl)-1,3-oxazinane intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: With the amine and alcohol masked, the unhindered 4-bromo position can undergo efficient Pd-catalyzed cross-coupling to install the final API target moiety.

Step-by-Step Methodology:

  • Charge: In a Schlenk flask, combine the 1,3-oxazine intermediate (5.0 g, 19.5 mmol, 1.0 eq), the desired arylboronic acid (23.4 mmol, 1.2 eq), and K2CO3 (6.7 g, 48.8 mmol, 2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 100 mL). Sparge the biphasic mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst degradation).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.71 g, 0.98 mmol, 0.05 eq) under a positive nitrogen flow.

  • Reaction: Heat the mixture to 90 °C for 6–8 hours.

  • IPC (Self-Validation): Monitor via HPLC. Ensure the formation of the cross-coupled product. Perform Chiral HPLC on the sample to validate that the (3R) stereocenter has not epimerized under the basic, elevated-temperature conditions.

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and separate the layers. Wash the organic phase with water and brine, dry, and purify via silica gel chromatography.

Workflow A (3R)-Amino Alcohol Starting Material B 1,3-Oxazine Intermediate A->B Paraformaldehyde pTSA, Toluene D Suzuki-Miyaura Cross-Coupling B->D Aryl-B(OH)2, Base Pd(dppf)Cl2 E Final API Target D->E Isolation & Purification

Diagram 2: Synthetic workflow from the chiral amino alcohol to the final API target.

Quantitative Data: Cross-Coupling Scope

Because the 4-bromo position is sterically unhindered by the 2-methyl group, the cross-coupling protocol exhibits broad substrate tolerance. The table below summarizes the quantitative data for various coupling partners, demonstrating high yields and the preservation of enantiomeric purity.

Boronic Acid PartnerCatalyst SystemTime (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Phenylboronic acidPd(dppf)Cl24.092%>99.5%
3-Pyridinylboronic acidPd(PPh3)46.088%>99.0%
4-Fluorophenylboronic acidPd(dppf)Cl25.090%>99.5%
1-Methyl-1H-pyrazole-4-boronic acidPd(dppf)Cl28.085%>99.0%

Note: Enantiomeric excess (ee %) was determined via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase), confirming that the basic coupling conditions do not induce epimerization at the benzylic chiral center.

Analytical Validation Standards

To ensure the trustworthiness of the API intermediate, the following analytical validations must be met before proceeding to final formulation:

  • Chiral Integrity: The (3R) configuration must be validated against a racemic reference standard using Chiral HPLC. A minimum of 99.0% ee is required for API compliance.

  • Palladium Clearance: Following Protocol B, residual palladium must be scavenged (e.g., using SiliaMetS® Thiol or activated carbon) and validated via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to be <10 ppm.

References

  • Li, X., et al. "Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration." PubMed Central (NIH). Available at: [Link]

  • Wang, M., et al. "1,3-Amino Alcohol Derivatives and Heterocyclization." Organic Letters, American Chemical Society. Available at: [Link]

Application

Reagents for the protection of the amino group in (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

As drug development pipelines increasingly rely on highly functionalized chiral building blocks, the precise orchestration of protecting group strategies becomes paramount. The molecule (3R)-3-Amino-3-(4-bromo-2-methylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized chiral building blocks, the precise orchestration of protecting group strategies becomes paramount. The molecule (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL presents a classic synthetic challenge: it contains both a primary benzylic amine and a primary aliphatic alcohol, alongside a transition-metal-sensitive aryl bromide.

This application note outlines the strategic rationale, causality, and a self-validating protocol for the chemoselective protection of the amino group, ensuring downstream compatibility without compromising the structural integrity of the substrate.

Strategic Rationale & Mechanistic Causality

When designing an orthogonal protection strategy for a 1,3-amino alcohol containing an aryl halide, the choice of reagent must satisfy three rigid criteria:

  • Chemoselectivity (N- vs. O-acylation): The reagent must react exclusively with the amine.

  • Aryl Bromide Preservation: The deprotection conditions must not trigger reductive dehalogenation.

  • Stereochemical Integrity: The conditions must be mild enough to prevent the epimerization of the (3R) chiral center.

The Superiority of the Boc Protecting Group

For this specific substrate, di-tert-butyl dicarbonate (Boc₂O) is the optimal reagent. The causality behind this selection is rooted in nucleophilicity and leaving-group dynamics. The primary amine nitrogen is significantly more nucleophilic than the primary hydroxyl oxygen. Under catalyst-free conditions in alcoholic solvents, Boc₂O reacts preferentially with the amine, completely avoiding O-acylation[1].

Furthermore, the tert-butyloxycarbonyl (Boc) group is deprotected under acidic conditions (e.g., neat Trifluoroacetic Acid or HCl in dioxane), which leaves the aryl bromide completely intact[2]. In stark contrast, attempting to use a Carboxybenzyl (Cbz) group would require palladium-catalyzed hydrogenolysis (Pd/C, H₂) for deprotection. Because aryl bromides are highly susceptible to catalytic hydrogenation, Cbz deprotection would result in the competitive and irreversible reductive dehalogenation of the aromatic ring[3].

PG_Selection Start Amino Alcohol with Aryl Bromide Q1 Preserve Aryl Bromide during deprotection? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Chemoselectivity (N vs O) required? Yes->Q2 Cbz Cbz-Cl Pd/C H2 cleaves Ar-Br No->Cbz Hydrogenolysis acceptable Boc Boc2O (Optimal) High N-selectivity Acid labile Q2->Boc Best choice Fmoc Fmoc-Cl Base labile Q2->Fmoc Alternative

Logical selection of N-protecting groups for aryl bromide-containing amino alcohols.

Quantitative Reagent Comparison

To further justify the experimental design, the following table summarizes the quantitative and qualitative metrics of common protecting groups when applied to (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL.

Protecting GroupReagentChemoselectivity (N vs O)Deprotection ConditionsAryl Bromide StabilityAtom Economy
Boc (tert-Butyloxycarbonyl)Boc₂OExcellent (>95%) Acidic (TFA, HCl)Stable High (Byproducts: CO₂, t-BuOH)
Cbz (Carboxybenzyl)Cbz-ClGoodHydrogenolysis (Pd/C, H₂)Unstable (Cleaved) Moderate
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-ClModerate (Requires precise pH)Basic (Piperidine)StableLow (Produces bulky fluorene adducts)

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Every phase of the reaction includes an intrinsic physical or chemical checkpoint to verify success without requiring immediate complex instrumentation.

Workflow Diagram

Workflow Step1 1. Dissolution Substrate in MeOH Step2 2. Reagent Addition Boc2O (1.05 eq) at 0°C Step1->Step2 Step3 3. Reaction Stir at RT, monitor CO2 Step2->Step3 Step4 4. Workup Citric Acid Extraction Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Self-validating experimental workflow for chemoselective N-Boc protection.

Step-by-Step Methodology

1. Dissolution & Activation

  • Action: Dissolve 1.0 equivalent of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL in anhydrous Methanol (0.2 M concentration).

  • Causality: Methanol acts as an excellent solvent for polar amino alcohols and significantly accelerates the protection of benzylic/aromatic amines without the need for an external base (like DMAP or TEA), thereby maximizing chemoselectivity against the hydroxyl group[1].

2. Reagent Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add 1.05 equivalents of Boc₂O dropwise over 10 minutes.

  • Causality: The slight stoichiometric excess ensures complete consumption of the starting material while preventing over-reaction (O-acylation). Cooling mitigates the exothermic nature of the initial nucleophilic attack.

3. Reaction & Visual Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint 1: Observe the reaction mixture. The breakdown of the tert-butyl carbonate intermediate releases carbon dioxide gas. Continuous effervescence serves as an immediate, visual confirmation that the reaction is actively proceeding[4]. Do not seal the reaction vessel completely; use a vented septum.

4. TLC Validation

  • Action: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with a suitable solvent (e.g., 50% EtOAc/Hexanes) and stain with Ninhydrin.

  • Self-Validation Checkpoint 2: The starting primary amine will stain a vivid pink/purple. The successful formation of the N-Boc protected product will result in a new spot at a higher Rf​ value that is ninhydrin-negative (it will not stain unless heavily heated with acid).

5. Orthogonal Workup

  • Action: Concentrate the methanol under reduced pressure. Dissolve the crude residue in Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous Citric Acid, saturated NaHCO₃, and brine.

  • Self-Validation Checkpoint 3: The 5% citric acid wash is a chemical filter. It protonates any unreacted starting amine, forcing it into the aqueous layer. This guarantees that the organic layer contains only the neutral, fully protected N-Boc amino alcohol[1].

6. Final Characterization

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analytical Validation:

    • ¹H NMR: Look for a massive, distinct singlet integrating to 9 protons at ~1.40 ppm, confirming the tert-butyl group.

    • LC-MS: The mass spectrum will show the [M+H]+ peak, alongside a highly characteristic [M+H−56]+ fragmentation peak, corresponding to the loss of isobutylene from the Boc group.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol Synthesis

Welcome to the Advanced Application Support Center. As drug development increasingly demands enantiopure building blocks, synthesizing chiral γ -amino alcohols like (3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development increasingly demands enantiopure building blocks, synthesizing chiral γ -amino alcohols like (3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol presents unique chemoselective and stereoselective challenges.

The presence of the 4-bromo substituent strictly precludes the use of standard Palladium-catalyzed hydrogenation due to the high risk of hydrodehalogenation. Consequently, researchers must rely on biocatalytic transamination, Asymmetric Transfer Hydrogenation (ATH), or classical resolution. This guide provides field-proven troubleshooting strategies, causal explanations for stereochemical failures, and self-validating protocols to help you achieve >99% enantiomeric excess (ee).

Part 1: Troubleshooting Guides & FAQs

Q1: We are using a wild-type ω -transaminase (ATA) to convert the precursor ketone to the (3R)-amino alcohol, but our ee is plateauing at 82%. How can we push this >99%?

The Causality: Biocatalytic transamination is thermodynamically neutral and highly reversible[1]. If the reaction reaches equilibrium before full conversion, the reverse reaction (deamination of your chiral product) can erode the enantiomeric excess over time. Furthermore, the bulky 4-bromo-2-methylphenyl group creates significant steric clash in the active site of wild-type enzymes, leading to poor facial selectivity during hydride transfer from the PLP cofactor.

The Solution:

  • Displace the Equilibrium: Increase the amine donor (e.g., isopropylamine) concentration to 5–10 equivalents. More importantly, continuously remove the acetone byproduct using a gentle nitrogen sweep or vacuum. By Le Chatelier's principle, this prevents the reverse reaction.

  • Enzyme Evolution: Switch from a wild-type ATA to an engineered (R)-selective transaminase homologue (e.g., ATA-117 variants). These engineered variants possess an expanded binding pocket that accommodates bulky ortho-substituted aryl rings, locking the substrate in a single conformation for strict Re-face amination[2].

ATA_Pathway K 3-Hydroxy-1-(4-bromo-2-methylphenyl) propan-1-one E Engineered (R)-ATA + PLP Cofactor K->E Binds to active site D Amine Donor (Isopropylamine) D->E Donates NH2 P (3R)-Amino Alcohol (>99% ee) E->P Stereoselective Amination B Acetone (Continuously Removed) E->B Released

Fig 1. Biocatalytic transamination pathway driven by byproduct removal.

Q2: During the Asymmetric Transfer Hydrogenation (ATH) of the corresponding imine using RuCl(p-cymene)[(R,R)-TsDPEN], we observe a drop in ee from 95% to 85% upon scaling up. What is causing this racemization?

The Causality: Scale-up alters thermodynamic heat dissipation. If the internal reaction temperature exceeds 25°C, the prochiral imine substrate undergoes rapid, background tautomerization to its enamine form. When this enamine is reduced non-stereoselectively or re-protonated randomly, it severely degrades the optical purity of the final γ -amino alcohol.

The Solution:

  • Thermal Control: Strictly control the internal temperature between 15°C and 20°C using a jacketed reactor.

  • Reagent Ratio: Ensure the Formic Acid/Triethylamine (azeotropic mixture) ratio is strictly maintained at 5:2. Excess triethylamine acts as a general base, accelerating the unwanted imine-enamine tautomerization.

  • Catalyst Integrity: The (R,R)-TsDPEN ligand creates a rigid chiral pocket that sterically blocks the Si-face of the imine. Ensure the catalyst is pre-activated properly and protected from trace oxygen, which can oxidize the diamine ligand and destroy its stereocontrolling ability.

ATH_Mechanism I Prochiral Imine Intermediate TS Chiral Transition State (Outer-sphere) I->TS C Ru(II)-(R,R)-TsDPEN Catalyst C->TS Directs Re-face attack H HCOOH / Et3N (Hydride Source) H->TS Hydride transfer PR (3R)-Amino Alcohol (High ee) TS->PR

Fig 2. Outer-sphere ATH mechanism dictating Re-face hydride delivery.

Q3: We opted for classical chiral resolution of the racemic amino alcohol using (1S)-(+)-10-camphorsulfonic acid (CSA). The isolated yield of the (3R)-enantiomer is low (<20%), and the ee is only 90%.

The Causality: A low yield coupled with moderate ee indicates thermodynamic co-precipitation. The (3S)-amino alcohol·CSA salt is crystallizing alongside the desired (3R)-salt because the solvent system does not provide a sufficient solubility differential between the two diastereomers.

The Solution: Switch from pure ethanol to an Ethanol/Water (9:1 v/v) mixture. The slight increase in aqueous polarity dramatically widens the solubility gap. Furthermore, implement an "Ostwald ripening" digest: slurry the precipitated salt in refluxing solvent for 1 hour before slow cooling. This dissolves kinetically trapped (3S)-impurities and grows thermodynamically pure crystals of the (3R)-salt.

Part 2: Quantitative Data Summary

The following table summarizes the expected performance metrics of the three primary synthetic strategies for this specific molecule, allowing for rapid process selection based on your lab's infrastructure.

Synthesis MethodCatalyst / Resolving AgentOptimal Temp (°C)Yield (%)ee (%)Key AdvantagePrimary Limitation
Biocatalytic Transamination Engineered (R)-ATA / PLP3088 - 92>99Unmatched ee, no heavy metalsRequires strict pH/temp control
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN]2085 - 9094 - 96Scalable, robust chemocatalysisSensitive to trace oxygen/base
Classical Resolution (1S)-(+)-10-CSA75 2035 - 40*92 - 98Low cost, easily accessibleMax theoretical yield is 50%

*Yield is calculated based on the starting racemate (maximum theoretical yield = 50%).

Part 3: Validated Experimental Protocols

These self-validating protocols are designed with built-in analytical checkpoints to ensure mechanistic integrity at every step.

Protocol A: Biocatalytic Transamination (Recommended for >99% ee)

Self-Validation Check: The reaction pH must remain constant. A drop in pH indicates PLP degradation or amine donor depletion.

  • Preparation: Dissolve 3-hydroxy-1-(4-bromo-2-methylphenyl)propan-1-one (100 mM) in DMSO. The DMSO should constitute exactly 10% v/v of the final reaction volume to ensure substrate solubility without denaturing the enzyme.

  • Buffer Formulation: Prepare a 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM pyridoxal-5'-phosphate (PLP) and 500 mM isopropylamine (the amine donor).

  • Enzyme Addition: Add 5 g/L of engineered (R)-selective ω -transaminase[1].

  • Execution: Incubate the mixture at 30°C with orbital shaking (150 rpm). Apply a continuous, gentle N2​ sweep over the headspace to actively volatilize the acetone byproduct.

  • Workup: After 24 hours (verify >95% conversion via HPLC), adjust the aqueous phase to pH 11 using 1M NaOH to free-base the product. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Self-Validation Check: The reaction mixture must remain strictly degassed. A color change from bright orange to dark brown/black indicates Ru(II) oxidation to Ru(III), terminating the catalytic cycle.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add the prochiral imine intermediate (1.0 equiv) to the flask.

  • Hydride Source: Slowly add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (5:2 ratio, 5.0 equiv of HCOOH) at 0°C to prevent exotherms.

  • Execution: Warm the mixture to exactly 20°C and stir for 12 hours. Monitor the internal temperature strictly with a thermocouple to prevent enamine tautomerization[3].

  • Workup: Quench carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Part 4: References

1.[3] Highly Enantioselective Synthesis of Fluorinated γ -Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters (ACS Publications). URL:[Link] 2. Enantio- and diastereoselective synthesis of γ -amino alcohols. Chemical Communications (RSC Publishing). URL:[Link] 3.[1] The role of biocatalysis in the asymmetric synthesis of alkaloids. Chemical Society Reviews (RSC Publishing). URL:[Link] 4.[2] Asymmetric Synthesis of Atropisomeric Amines via Transaminase-Catalyzed Dynamic Kinetic Resolution. Advanced Synthesis and Catalysis (Wiley). URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

Welcome to the technical support resource for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments. Our approach is grounded in established physicochemical principles and field-proven methodologies to ensure you can confidently advance your research.

Understanding the Molecule: A Chemist's Perspective

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a chiral amino alcohol. Its structure, featuring a polar amino group (-NH2) and a hydroxyl group (-OH) attached to a substituted, largely non-polar phenyl ring, dictates its solubility behavior. The presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (bromo-methylphenyl group) moieties suggests that its solubility will be highly dependent on the solvent system.[1] This dual nature often leads to limited solubility in a single solvent, whether highly polar or completely non-polar.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol in my chosen organic solvent. What are the first steps I should take?

A1: Initially, ensure your solvent is pure and dry, as contaminants can significantly affect solubility. Gentle heating and agitation (stirring or sonication) can also facilitate dissolution. If the compound remains insoluble, a systematic approach to solvent selection and the use of co-solvents is recommended. It's often observed that a mixture of solvents can be more effective than a single solvent for compounds with mixed polarity.[2][3]

Q2: How does temperature typically affect the solubility of this compound?

A2: For most organic solids, solubility increases with temperature.[4][5] Therefore, carefully heating the solvent while dissolving the compound can be an effective strategy. However, be mindful of the compound's stability at elevated temperatures. It is advisable to conduct preliminary thermal stability tests if you plan to use significant heat.

Q3: Can the pH of the solution influence the solubility of this amino alcohol?

A3: Absolutely. The amino group in your compound is basic and can be protonated to form a more polar and often more soluble salt at an acidic pH.[6][7] Conversely, in a basic medium, the compound will remain as a free base. Therefore, adjusting the pH of your solvent system can be a powerful tool to enhance solubility, particularly in protic solvents.

Q4: Are there any general solvent recommendations for a molecule like this?

A4: Given its structure, polar aprotic solvents like DMSO and DMF, or polar protic solvents like lower-chain alcohols (methanol, ethanol) are good starting points.[6][8][9] Due to the non-polar phenyl ring, some solubility might also be observed in chlorinated solvents like dichloromethane (DCM). However, for optimal solubility, a mixture of solvents (co-solvency) is often required.[10][11][12]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

If basic methods like heating and agitation are insufficient, a more systematic approach is necessary. The following troubleshooting guide provides a logical workflow to address solubility challenges.

Step 1: Comprehensive Solvent Screening

The first step is to perform a systematic solvent screening to identify the most promising solvent or solvent class. This involves testing the solubility of a small, known amount of your compound in a fixed volume of various solvents.

Experimental Protocol: Small-Scale Solubility Screen

  • Weigh out a small, precise amount of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (e.g., 1-5 mg) into several small vials.

  • Add a measured volume of a single test solvent (e.g., 100 µL) to each vial.

  • Agitate the vials at a consistent temperature (e.g., room temperature) for a set period (e.g., 1 hour).

  • Visually inspect for dissolution. If the compound dissolves, add another aliquot of the compound to determine the approximate saturation point.

  • Record your observations systematically.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterCan hydrogen bond with the amino and hydroxyl groups. Water is a good reference but may have low solubility for the bulk of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneCan interact with the polar groups via dipole-dipole interactions without donating a proton.
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)May solubilize the non-polar bromo-methylphenyl portion of the molecule.
Step 2: Leveraging Co-solvency

If a single solvent does not provide adequate solubility, the use of a co-solvent system is the next logical step.[10][11][12] Co-solvency involves mixing a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble to create a mixture with enhanced solubilizing power.[2][3]

Experimental Protocol: Co-solvent Titration

  • Based on your initial screen, select a primary solvent where the compound shows some, albeit limited, solubility.

  • Prepare a suspension of your compound in this primary solvent.

  • Slowly titrate in a co-solvent in which the compound is more soluble, while stirring, until the compound fully dissolves.

  • Record the final ratio of the two solvents. This provides a good starting point for your bulk preparation.

Diagram 1: Co-solvency Decision Workflow

CoSolvencyWorkflow start Inadequate Solubility in Single Solvent screen Identify a 'Good' and a 'Poor' Miscible Solvent start->screen prepare Suspend Compound in 'Poor' Solvent screen->prepare titrate Titrate with 'Good' Solvent prepare->titrate dissolved Compound Dissolves titrate->dissolved Observe Dissolution optimize Optimize Solvent Ratio dissolved->optimize

Caption: A workflow for employing co-solvency to improve solubility.

Step 3: pH Adjustment for Salt Formation

For ionizable compounds like (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol, altering the pH can dramatically increase solubility.[6] The basic amino group can be protonated by adding a small amount of acid, forming a more polar and soluble salt.[7][13][14]

Experimental Protocol: pH Modification

  • Suspend the compound in a suitable solvent (e.g., a lower-chain alcohol or a mixture with water).

  • Add a dilute solution of a suitable acid (e.g., HCl or acetic acid) dropwise while monitoring for dissolution.

  • Be cautious not to drastically alter the pH if it could affect downstream applications.

  • This method is particularly useful for preparing aqueous or semi-aqueous stock solutions.

Step 4: The Use of Surfactants for Micellar Solubilization

In aqueous or highly polar solvent systems, surfactants can be employed to increase the solubility of poorly soluble compounds.[15][16][17][18] Surfactants form micelles, which are aggregates that can encapsulate the non-polar parts of your molecule within their hydrophobic core, while the hydrophilic shell interacts with the polar solvent.[15][16][17][18]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Choose a surfactant that is compatible with your experimental system (e.g., Tween® 80, Triton™ X-100 for non-ionic options).

  • Prepare a solution of the surfactant in your chosen solvent at a concentration above its critical micelle concentration (CMC).

  • Add your compound to the surfactant solution and agitate.

  • This technique is especially beneficial for preparing formulations for biological assays.

Diagram 2: Mechanism of Micellar Solubilization

MicellarSolubilization cluster_micelle Micelle s1 center s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center s9 s9->center s10 s10->center drug Drug label_hydrophilic Hydrophilic Head label_hydrophobic Hydrophobic Tail label_drug Hydrophobic Drug Molecule

Caption: A diagram illustrating the encapsulation of a hydrophobic drug within a surfactant micelle.

Concluding Remarks

Resolving solubility issues with (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol requires a methodical and informed approach. By understanding the molecule's inherent physicochemical properties and systematically applying the techniques of solvent screening, co-solvency, pH adjustment, and surfactant-mediated solubilization, researchers can effectively overcome these challenges. Always consider the compatibility of your chosen solubilization method with your downstream experimental goals.

References

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation, yield, and enantiomeric purity of (3R)-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation, yield, and enantiomeric purity of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL.

System Overview & Physicochemical Context

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL (CAS: 1270175-81-9) is a highly functionalized chiral pharmaceutical intermediate . The molecule possesses a primary amine, a primary alcohol, and a bulky brominated aromatic ring.

The Core Challenge: Amino alcohols are notorious for forming extensive, strong intermolecular hydrogen-bond networks. This creates a high kinetic barrier for the molecules to orient themselves into an ordered crystal lattice. When supersaturation is generated rapidly, the system cannot overcome this activation energy. Instead, the Gibbs free energy of the solution minimizes by splitting into two distinct liquid phases—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" .

Troubleshooting Incident Report: Oiling Out (LLPS) & Gelation

Symptom: During cooling or anti-solvent addition, the solution turns highly turbid, but filtration yields a sticky, amorphous gum or gel rather than a filterable crystalline powder.

Root Cause Analysis (Causality): The supersaturation generation rate has outpaced the nucleation kinetics. The system has crossed the binodal curve and entered the miscibility gap (spinodal decomposition region). The solution separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase . These oil droplets eventually solidify spontaneously, entrapping mother liquor and impurities, which destroys both yield and enantiomeric purity .

Self-Validating Mitigation Strategy: Visual observation cannot distinguish between solid nucleation and LLPS because both cause turbidity [[1]]([Link]). You must implement a self-validating Process Analytical Technology (PAT) loop:

  • Use Particle Video Microscope (PVM) to visually confirm the presence of spherical droplets (oil) versus faceted chords (crystals).

  • Use Focused Beam Reflectance Measurement (FBRM) to track the Chord Length Distribution (CLD). A sudden spike in fine, spherical counts indicates LLPS onset .

  • If LLPS is detected, immediately halt cooling/anti-solvent addition and reheat the system to the clear point to redissolve the oil phase .

LLPS_Workflow A Turbidity Observed During Crystallization B Analyze FBRM & PVM Data A->B C Spherical Droplets Detected (LLPS)? B->C D Oiling Out Detected Halt Cooling C->D Yes (Droplets) E Solid Nucleation Confirmed Proceed with Cooling C->E No (Crystals) F Reheat to Clear Point (Dissolve Oil Phase) D->F G Monitor Supersaturation (ATR-FTIR) F->G H Introduce Seed Crystals at Lower Supersaturation G->H H->E

Figure 1: Decision tree for identifying and mitigating Liquid-Liquid Phase Separation (LLPS).

Standard Operating Procedure: PAT-Enabled Seeded Cooling Crystallization

To maximize the yield of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL, use this self-validating seeded cooling protocol to bypass the LLPS boundary.

Equipment: Jacketed crystallizer, overhead impeller, ATR-FTIR probe, FBRM probe.

Step-by-Step Methodology:

  • Dissolution & Initialization: Suspend the crude intermediate in an Isopropanol/Heptane (50:50 v/v) mixture. Heat to 60°C until complete dissolution is confirmed by FBRM (particle counts drop to baseline).

  • Metastable Zone Identification: Begin cooling at a slow, controlled rate (0.5°C/min). Monitor the solute concentration continuously using the ATR-FTIR probe to track the supersaturation trajectory [[2]]([Link]).

  • Seeding: Once the solution enters the metastable zone (target a supersaturation ratio S≈1.15 to 1.20 , strictly before the LLPS boundary), halt the cooling ramp. Introduce 2-5 wt% of pre-milled seed crystals of the (3R)-enantiomer.

  • Desupersaturation Maturation: Hold the temperature constant for 90 minutes. Monitor the ATR-FTIR signal; the concentration should steadily decrease as the seeds consume the supersaturation, safely pulling the system away from the miscibility gap .

  • Final Cooling & Isolation: Once the supersaturation is depleted, resume cooling at 0.2°C/min down to 5°C to maximize yield. Filter the suspension, wash with cold Heptane, and dry under vacuum.

Data Presentation: Solvent System Selection Matrix

Selecting the right solvent is critical for amino alcohols to balance solubility, yield, and the risk of phase separation.

Solvent System (v/v)Solubility ProfileLLPS RiskTypical YieldPurity (ee)
Ethanol / Water (70:30) High at 60°C, Low at 5°CHigh 85%98%
Isopropanol / Heptane (50:50) Moderate at 60°C, V. Low at 5°CMedium92%>99%
Toluene (Neat) Low at 60°CLow78%95%
Ethyl Acetate / Hexane (40:60) Moderate at 60°CLow88%97%

Frequently Asked Questions (FAQs)

Q: Why does my product form a gel instead of crystals? A: Amino alcohols like (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL form extensive intermolecular hydrogen bond networks. Rapid cooling causes the molecules to lock into a disordered, highly viscous gel network rather than a structured crystal lattice. Slower cooling rates and the introduction of seed crystals provide a template that lowers the activation energy for ordered lattice formation.

Q: How do I scale up the anti-solvent addition without triggering LLPS? A: Anti-solvent addition creates localized zones of extreme supersaturation at the addition point. To prevent oiling out at scale, use a subsurface addition pipe in a high-shear zone (e.g., near the impeller). Monitor the addition continuously with ATR-FTIR to ensure the global supersaturation remains within the metastable zone and below the liquid-liquid coexistence curve.

Q: Can oiling out ever be beneficial for purity? A: In rare cases, yes. The formation of a second liquid phase acts as a liquid-liquid extraction step within the crystallizer. Certain impurities may preferentially partition into the solute-lean continuous phase, leaving the solute-rich oil phase relatively pure before it solidifies . However, this is highly unpredictable and generally avoided in commercial manufacturing due to severe agglomeration and downstream processing issues.

References

  • Aaron Chemicals. (3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol Catalog.

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization.

  • Organic Process Research & Development (ACS). Crystallization in the Presence of a Liquid−Liquid Phase Separation.

  • Crystals (MDPI). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.

  • Industrial & Engineering Chemistry Research (ACS). ATR-FTIR for Determining Optimal Cooling Curves for Batch Crystallization of Succinic Acid.

  • Aragen. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing.

  • Organic Process Research & Development (ACS). An In-Line Study of Oiling Out and Crystallization.

  • Organic Process Research & Development (ACS). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Welcome to the Analytical Technical Support Center. This comprehensive guide is designed for drug development professionals and analytical chemists tasked with the purity analysis of (3R)-3-Amino-3-(4-bromo-2-methylpheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This comprehensive guide is designed for drug development professionals and analytical chemists tasked with the purity analysis of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL .

This chiral intermediate presents a unique triad of chromatographic challenges: a highly basic primary amine (prone to secondary interactions), a polar hydroxyl group, and a hydrophobic brominated aromatic ring. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure robust method development.

Part 1: Core Method Development Strategy

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic amino alcohols requires a systematic approach to mitigate unwanted stationary phase interactions while maximizing the resolution of structurally similar impurities.

Workflow Start Analyze Target Molecule (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL ColSel Column Selection Base-Deactivated / End-capped C18 Start->ColSel pHOpt Mobile Phase Optimization pH < 3.0 to suppress silanol ionization ColSel->pHOpt GradOpt Gradient & Ion-Pairing Add Octane Sulfonic Acid for polar retention pHOpt->GradOpt Chiral Chiral Purity Check Pre-column Derivatization or CSP GradOpt->Chiral If Enantiomeric Purity Required Val System Suitability & Validation Check Asymmetry (As < 1.5) GradOpt->Val Chemical Purity Only Chiral->Val

HPLC Method Development Workflow for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does this compound exhibit severe peak tailing on standard C18 columns, and how do I correct it?

Causality & Expert Insight: The primary amine group in this molecule has a pKa of approximately 9.5. On traditional silica-based stationary phases, unreacted residual silanol groups (Si-OH) become deprotonated and ionized (Si-O⁻) at a mobile phase pH above 3.0 ()[1]. This creates a strong secondary ion-exchange interaction between the positively charged amine and the negatively charged silanols, leading to peak asymmetry and tailing ()[2]. Furthermore, trace metals in older silica matrices can increase silanol acidity, exacerbating the tailing effect ()[3].

Corrective Actions:

  • Operate at Low pH: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid). This fully protonates the residual silanols, neutralizing their charge and eliminating the secondary interaction.

  • Use Base-Deactivated Columns: Employ columns with polar-embedded groups or advanced end-capping technologies engineered specifically to shield basic analytes from silanol activity ()[4].

Mechanism Amine Analyte: Primary Amine Positively Charged (pKa ~9.5) Interaction Strong Secondary Ion-Exchange Interaction (Non-specific) Amine->Interaction Silanol Stationary Phase: Free Silanols Negatively Charged (Si-O⁻ at pH > 3) Silanol->Interaction Result Chromatographic Defect: Severe Peak Tailing (As > 1.5) Interaction->Result Solution Corrective Action: Lower Mobile Phase pH (< 3.0) to protonate silanols (Si-OH) Result->Solution

Logical mechanism of peak tailing for basic amines and corrective actions via pH control.

Q2: I am losing retention of polar impurities (e.g., des-bromo derivatives). How can I increase their retention without causing the main peak to elute too late?

Causality & Expert Insight: Amino alcohols possess high polarity, which can lead to poor retention in standard reversed-phase (RP) conditions if the organic modifier concentration is too high. Corrective Actions: Implement Ion-Pair Chromatography (IPC). Adding an ion-pairing reagent, such as 5-10 mM octane-1-sulfonic acid sodium salt, to the acidic mobile phase creates a neutral, more hydrophobic complex with the basic amine ()[5]. This selectively increases the retention of the amine-containing analytes, allowing for a shallower gradient and better resolution of polar precursors.

Q3: How do I validate the chiral purity (3R vs. 3S enantiomer) of this compound?

Causality & Expert Insight: Standard achiral C18 columns cannot resolve enantiomers because the physicochemical interactions of the 3R and 3S forms with the stationary phase are identical. Corrective Actions: You must introduce a chiral environment. The most robust approach for basic amino alcohols lacking strong distinct chromophores is indirect enantioseparation via pre-column chiral derivatization (e.g., using Marfey's reagent or OPA with a chiral thiol) to form diastereomers, which can then be separated on a standard C18 column ()[6].

Part 3: Quantitative Data & Method Summaries

Table 1: Recommended Chromatographic Parameters for Chemical Purity
ParameterSpecification / SetpointScientific Rationale
Column Base-deactivated C18, 150 x 4.6 mm, 3 µmMinimizes secondary ion-exchange interactions with the basic amine.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Protonates residual silanols to prevent peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAProvides sufficient elution strength for the hydrophobic bromophenyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CEnsures retention time reproducibility and lowers system backpressure.
Detection UV at 220 nmCaptures the optimal absorption band of the brominated aromatic chromophore.
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Severe Peak Tailing (As > 2.0) Ionized silanol interactions with the primary amine.Verify mobile phase pH is < 3.0. Switch to a fully end-capped or polar-embedded column.
Early Elution / Poor Retention High polarity of the amino alcohol moiety.Decrease initial %B. Introduce an ion-pairing reagent (e.g., octane sulfonic acid).
Split Peaks / Fronting Sample solvent is stronger than the initial mobile phase.Dilute the sample in the initial mobile phase (e.g., 95% Aqueous).

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following RP-HPLC protocol operates as a self-validating system . You must not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation & System Passivation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water. Mix thoroughly and degas. (Causality: A pH of ~2.0 ensures complete protonation of residual silanols, preventing amine tailing).

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Passivation: Flush the HPLC system (without the column) with 50% Methanol/Water for 30 minutes to remove trace metals that can act as ion-exchange sites.

Step 2: Column Equilibration
  • Install the base-deactivated C18 column.

  • Equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B at 1.0 mL/min.

  • Allow at least 20 column volumes (approx. 30 minutes) to pass. (Causality: Thorough equilibration ensures the stationary phase is fully saturated with the acid modifier, preventing retention time drift).

Step 3: System Suitability Testing (The Validation Gate)

Inject a resolution standard containing (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL (100 µg/mL) and a known closely eluting impurity, such as its des-bromo analogue (10 µg/mL).

  • Self-Validation Checkpoint: Evaluate the resulting chromatogram against the following strict criteria:

    • USP Tailing Factor (As): Must be ≤ 1.5 for the main peak. (If > 1.5, replace the column or verify mobile phase pH).

    • Resolution (Rs): Must be ≥ 2.0 between the main peak and the impurity. (If < 2.0, adjust the gradient slope).

    • Precision: The %RSD of the main peak area for 5 replicate injections must be ≤ 2.0% .

    • Directive: Proceed to Step 4 ONLY if all SST parameters pass.

Step 4: Sample Analysis
  • Dilute your experimental samples in 95% Mobile Phase A / 5% Mobile Phase B to prevent solvent-mismatch peak distortion.

  • Run the optimized gradient: 5% B to 60% B over 20 minutes, followed by a 5-minute hold at 95% B to wash the column.

  • Integrate peaks at 220 nm and calculate chemical purity via area normalization.

Part 5: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity." Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). "Combined Mixture Design-DoE and Ion Pair Reagent for Amino Acid Separation." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Functionalization of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

Welcome to the Application Scientist Troubleshooting Guide. Working with (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol presents a unique set of chemoselective and steric challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. Working with (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol presents a unique set of chemoselective and steric challenges. This molecule features three distinct reactive sites: a highly hindered chiral primary amine, an unhindered primary alcohol, and an aryl bromide handle for cross-coupling.

The primary source of frustration for researchers is the steric hindrance at the C3 amine . The adjacent phenyl ring bears an ortho-methyl group (C2), which severely restricts bond rotation around the benzylic axis. This conformational locking shields the nitrogen's lone pair, drastically reducing its nucleophilicity and making standard N-alkylation or reductive amination protocols fail.

Below, we provide field-proven causality analyses, troubleshooting FAQs, and self-validating protocols to overcome these barriers.

Visualizing the Chemoselective & Steric Landscape

G Molecule (3R)-3-Amino-3-(4-bromo- 2-methylphenyl)propan-1-ol Amine C3 Primary Amine (Highly Hindered) Molecule->Amine Steric Clash (ortho-Methyl) ArylBr C4 Aryl Bromide (Cross-Coupling Site) Molecule->ArylBr Catalyst Poisoning Risk Alcohol C1 Primary Alcohol (Unhindered Nucleophile) Molecule->Alcohol Easy Protection Solution1 Trichlorosilane / TMEDA or Borrowing Hydrogen Amine->Solution1 Reductive Amination Solution2 BrettPhos-Pd-G3 (Bulky Ligand) ArylBr->Solution2 Buchwald-Hartwig

Reactivity map highlighting steric and chemoselective challenges of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct reductive amination (DRA) with ketones is stalling at the imine/iminium stage. How can I force the reduction of this hindered amine?

The Causality: Standard hydride donors (like NaBH₃CN or NaBH(OAc)₃) require the formation of an iminium ion. Because of the ortho-methyl group and the chiral benzylic center, the transition state to form the iminium ion is highly disfavored. The equilibrium shifts back to the starting materials, and the reducing agent prematurely reduces the ketone to an alcohol instead[1]. The Solution: Switch from borohydrides to a Trichlorosilane (HSiCl₃) / TMEDA system. TMEDA acts as a Lewis base activator, coordinating with HSiCl₃ to form a highly reactive, hexacoordinate hypervalent silicon intermediate. This intermediate is aggressive enough to trap even transient, highly disfavored iminium ions, driving the equilibrium forward to the desired bulky tertiary or secondary amine[1]. Alternatively, Titanium-catalyzed "borrowing hydrogen" methodologies using alcohols as alkylating agents have shown excellent tolerance for ortho-substituted benzylic amines[2].

Q2: I am trying to perform a Buchwald-Hartwig amination at the 4-bromo position, but I'm getting poor conversion and palladium black precipitation. Why?

The Causality: While the C4-bromide is para to the bulky benzylic group and relatively accessible, your substrate contains a free primary amine and a primary alcohol. Free primary amines can over-coordinate to the Palladium(II) intermediate, forming stable off-cycle resting states that poison the catalyst. Furthermore, during the transmetalation step of Buchwald-Hartwig couplings, steric hindrance around the Pd metal center dictates reactivity. The Solution:

  • Protect the aliphatic amine and alcohol first. A simple Boc-protection for the amine and TBS-protection for the alcohol will prevent catalyst poisoning.

  • Use a bulky, electron-rich ligand. Employ BrettPhos-Pd-G3 . The extreme steric bulk of the BrettPhos biaryl ligand actively forces the critical reductive elimination step—which is often the bottleneck when coupling bulky partners—pushing the product off the metal center and regenerating Pd(0)[3],[4].

Q3: How do I selectively protect the primary alcohol without touching the primary amine?

The Causality: You can exploit the very steric hindrance that makes the amine difficult to react! The primary alcohol at C1 is unhindered, while the primary amine at C3 is buried next to the ortho-methylphenyl group. The Solution: Use a bulky silyl chloride, such as TIPS-Cl or TBDPS-Cl, with imidazole in DMF at 0 °C. The massive steric bulk of the silyl group will kinetically favor reaction at the unhindered oxygen over the hindered nitrogen by a ratio of >95:5.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the expected conversion rates based on the chosen methodology for functionalizing sterically hindered benzylic amines.

Reaction TypeReagent / Catalyst SystemElectrophileExpected YieldPrimary Limitation
Reductive Amination NaBH(OAc)₃ / AcOHAcetone< 15%Premature reduction of ketone
Reductive Amination HSiCl₃ / TMEDAAcetone85 - 92%Moisture sensitivity of HSiCl₃
N-Alkylation TiO₂ (Borrowing Hydrogen)Isopropanol75 - 80%Requires high temp (140 °C)
Buchwald-Hartwig Pd(OAc)₂ / PPh₃Aryl Amine< 10%Catalyst poisoning / slow elimination
Buchwald-Hartwig BrettPhos-Pd-G3 / tBuONaAryl Amine88 - 95%Requires anhydrous, degassed solvent
Step-by-Step Experimental Protocols
Protocol 1: Trichlorosilane-Mediated Direct Reductive Amination (N-Alkylation)

This protocol is designed to overcome the steric clash of the ortho-methyl group during N-alkylation.

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (1.0 mmol) and the target ketone (1.5 mmol) to the flask.

  • Solvent & Activator: Dissolve the mixture in anhydrous dichloromethane (DCM, 5.0 mL). Add anhydrous TMEDA (3.0 mmol). Self-Validation Check: The solution must remain clear. Any cloudiness indicates moisture, which will ruin the next step.

  • Silane Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trichlorosilane (HSiCl₃, 1.5 mmol) via a gas-tight syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) dropwise at 0 °C. Caution: Vigorous gas evolution will occur.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: BrettPhos-Pd-G3 Catalyzed Buchwald-Hartwig Cross-Coupling

Assumes the C1-alcohol and C3-amine have been previously protected (e.g., as O-TBS and N-Boc).

  • Reagent Loading: In an argon-filled glovebox, charge a vial with the protected (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol derivative (1.0 mmol), the coupling amine partner (1.2 mmol), sodium tert-butoxide (1.5 mmol), and BrettPhos-Pd-G3 (0.005 mmol, 0.5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Heating: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 12 hours.

  • In-Process Control: At 4 hours, pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and check for the disappearance of the aryl bromide. Self-Validation Check: If the reaction is stalled at <50% conversion, verify that the base (tBuONa) has not degraded from atmospheric moisture.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Visualizing the Buchwald-Hartwig Solution

BHA Pd0 Pd(0) BrettPhos OA Oxidative Addition Pd0->OA Ar-Br TM Amine Binding OA->TM Base RE Reductive Elimination TM->RE Hindered Amine RE->Pd0 Product

BrettPhos-Pd-G3 catalytic cycle emphasizing bulky ligands accelerating reductive elimination.

References
  • [1] A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters - ACS Publications. Available at:[Link]

  • [2] Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Process R&amp;D Support Portal: Scale-Up Troubleshooting for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

Welcome to the Technical Support Center for the synthesis of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1270175-81-9). This chiral 1,3-amino alcohol is a highly valuable building block in drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1270175-81-9). This chiral 1,3-amino alcohol is a highly valuable building block in drug development, particularly for kinase inhibitors and targeted therapeutics.

Scaling up this molecule presents three distinct chemical challenges: establishing the (3R) stereocenter with high diastereoselectivity, preventing the hydrodehalogenation of the sensitive aryl bromide during reduction, and isolating a highly water-soluble product. This guide provides field-proven, self-validating protocols to overcome these bottlenecks using Ellman’s chiral sulfinamide chemistry [1].

Part 1: Synthetic Workflow Visualization

The most robust route to this molecule utilizes (R)-tert-butanesulfinamide to direct the stereochemistry of an enolate addition, followed by chemoselective reduction and anhydrous deprotection.

SynthesisWorkflow A 4-Bromo-2-methylbenzaldehyde C Chiral Sulfinimine A->C B (R)-tert-Butanesulfinamide Ti(OEt)4 B->C E Sulfinyl β-Amino Ester (High dr) C->E D Lithium Enolate of Methyl Acetate + ClTi(OiPr)3 D->E G Sulfinyl β-Amino Alcohol E->G F LiBH4 / THF (Chemoselective Reduction) F->G I (3R)-3-Amino-3-(4-bromo-2-methylphenyl) propan-1-ol HCl Salt G->I H HCl in Dioxane (Anhydrous Deprotection) H->I

Synthetic workflow for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol via Ellman's auxiliary.

Part 2: Troubleshooting Guides & FAQs

Q1: During the addition of the methyl acetate enolate to the chiral sulfinimine, our diastereomeric ratio (dr) is unacceptably low (< 3:1). How do we maximize stereocontrol? A1: The poor stereocontrol is caused by the use of a "loose" free lithium enolate. To achieve high diastereoselectivity, the transition state must be highly ordered. Solution: Transmetalate the lithium enolate with a titanium Lewis acid, such as ClTi(OiPr)3​ , prior to addition. The titanium coordinates tightly to both the enolate oxygen and the sulfinyl oxygen of the imine. This forms a rigid, six-membered Zimmerman-Traxler-type transition state, effectively blocking one face of the imine and driving the dr to >95:5 in favor of the (3R) configuration [1].

Q2: We are observing significant loss of the 4-bromo substituent (debromination) during the reduction of the β -amino ester to the propan-1-ol. How can we achieve chemoselective reduction on scale? A2: The 4-bromo-2-methylphenyl group is highly susceptible to hydrodehalogenation. Aggressive hydrides (like LiAlH4​ at reflux) or catalytic hydrogenation ( H2​ with Pd/C) will readily cleave the C-Br bond. Solution: Switch your reductant to Lithium borohydride ( LiBH4​ ) in THF at 0 °C to room temperature. LiBH4​ is sufficiently nucleophilic to reduce esters to primary alcohols but lacks the thermodynamic driving force to insert into or reduce aryl C-Br bonds [2].

Chemoselectivity Substrate Sulfinyl β-Amino Ester (Contains Aryl Bromide) PathA LiAlH4 / Reflux or H2, Pd/C Substrate->PathA Harsh PathB LiBH4 / THF / 0°C Substrate->PathB Mild ProdA Debrominated Amino Alcohol (Critical Impurity) PathA->ProdA ProdB Intact Aryl Bromide Amino Alcohol (Target Intermediate) PathB->ProdB

Chemoselective reduction pathways highlighting the risk of hydrodehalogenation.

Q3: The final deprotection and isolation of the 1,3-amino alcohol results in poor yields (40-50%) and severe emulsion formation. What is the scalable isolation protocol? A3: The free base of a 1,3-amino alcohol is highly polar and extensively hydrogen-bonds with water, making aqueous extraction highly inefficient and prone to emulsions. Solution: Bypass aqueous workup entirely. Perform the cleavage of the tert-butanesulfinyl group using anhydrous HCl (4M in 1,4-dioxane). The byproduct (a volatile sulfinyl chloride or ester) remains in solution, while the target (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol precipitates directly out of the organic solvent as a highly pure, easily filterable hydrochloride salt.

Part 3: Quantitative Data Presentation

The table below summarizes the causality and quantitative outcomes of various reduction conditions tested on the β -amino ester intermediate during scale-up optimization.

Reductant SystemTemp (°C)Ester ReductionC-Br Cleavage (Debromination)Isolated Yield (%)Purity (HPLC Area %)
H2​ , 10% Pd/C25IncompleteHigh (>90%) N/A< 10%
LiAlH4​ / THF65 (Reflux)CompleteModerate (~30%) 45%68%
NaBH4​ + I2​ / THF0 to 25CompleteLow (<5%)78%92%
LiBH4​ / THF 0 to 25 Complete None Detected 94% >98%

Part 4: Step-by-Step Experimental Protocol

Protocol: Chemoselective Reduction and Anhydrous Deprotection

Self-Validating Checkpoint: Ensure all glassware is oven-dried and the THF is anhydrous (KF < 50 ppm) to prevent the premature quenching of LiBH4​ , which would lead to stalled reactions and unreacted ester.

Step 1: Chemoselective Ester Reduction

  • Charge a dry reactor with the sulfinyl β -amino ester (1.0 equivalent) and anhydrous THF (10 volumes).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add LiBH4​ (2.0 M in THF, 2.5 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours. In-process control (IPC): Monitor by HPLC until ester consumption is >99%.

Step 2: Mild Quench and Workup 5. Cool the mixture back to 0 °C. Carefully quench the excess borohydride by the dropwise addition of saturated aqueous NH4​Cl (3 volumes). Caution: Vigorous hydrogen gas evolution. 6. Add ethyl acetate (10 volumes) and stir for 15 minutes. 7. Separate the phases. Wash the organic layer with brine (5 volumes), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude sulfinyl β -amino alcohol as a viscous oil.

Step 3: Anhydrous Deprotection & Salt Precipitation 8. Dissolve the crude sulfinyl β -amino alcohol in anhydrous 1,4-dioxane (5 volumes). 9. Cool to 10 °C and add 4M HCl in 1,4-dioxane (3.0 equivalents) dropwise. 10. Stir at room temperature for 2 hours. A white precipitate will begin to form within 30 minutes. 11. Add cold methyl tert-butyl ether (MTBE, 5 volumes) to drive the precipitation to completion. 12. Filter the resulting solid, wash with cold MTBE (2 x 2 volumes), and dry under vacuum at 40 °C to afford (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride as a white crystalline solid.

Part 5: References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, ACS Publications. URL: [Link]

  • Japanese Society for Process Chemistry. "Lithium borohydride (LiBH4) is generally used for ester reduction to obtain alcohols... in our scale up study." ISPC 2019 Symposium Abstracts. URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (3R)- vs. (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol in Asymmetric Catalysis

Executive Summary Chiral 1,3-amino alcohols are privileged scaffolds and highly adaptable ligands for transition metal-catalyzed asymmetric transformations[1]. In particular, their application in the enantioselective add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 1,3-amino alcohols are privileged scaffolds and highly adaptable ligands for transition metal-catalyzed asymmetric transformations[1]. In particular, their application in the enantioselective addition of dialkylzincs to aldehydes remains a benchmark for evaluating catalytic efficiency[2]. This guide provides an in-depth technical comparison of the (3R)- and (3S)-enantiomers of 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (hereafter referred to as ABMP-Propanol).

Designed for researchers and drug development professionals, this guide evaluates their structural advantages, comparative catalytic efficiencies (Turnover Frequency and enantiomeric excess), and provides field-proven, self-validating experimental protocols for their application.

Mechanistic Rationale & Structural Advantages

To understand the catalytic efficiency of ABMP-Propanol, we must analyze the causality behind its structural design. The presence of the 1,3-amino alcohol moiety allows the formation of a highly stable six-membered metallacycle transition state with Zinc(II), which is critical for high stereocontrol[3].

The ABMP-Propanol ligand possesses three distinct structural advantages over baseline ligands (such as unsubstituted 3-amino-3-phenylpropan-1-ol):

  • Conformational Locking via Ortho-Methyl Substitution: The methyl group at the 2-position of the phenyl ring creates severe steric hindrance, restricting the free rotation of the aryl-C(3) bond. This forces the bulky aryl group to effectively shield one face of the coordinated aldehyde, maximizing facial discrimination[4].

  • Electronic Tuning via Para-Bromo Substitution: The electron-withdrawing nature of the bromine atom increases the acidity of the heteroatom protons, facilitating rapid formation of the bimetallic zinc complex and accelerating the alkyl transfer step.

  • Perfect Stereodivergence: In an achiral environment, the (3R) and (3S) enantiomers exhibit identical catalytic efficiencies but provide perfect stereodivergence. The (3R)-enantiomer directs the ethyl group to the Re-face of the aldehyde, while the (3S)-enantiomer directs attack to the Si-face[2].

G A Pre-catalyst Formation Ligand + Et2Zn B Bimetallic Zn Complex (Active Catalyst) A->B -Ethane C Aldehyde Coordination Facial Shielding by Aryl Group B->C +RCHO D Alkyl Transfer (Enantiodetermining Step) C->D +Et2Zn E Product Release Chiral Sec-Alcohol D->E E->B Catalyst Regeneration

Catalytic cycle of enantioselective diethylzinc addition using chiral 1,3-amino alcohols.

Comparative Performance Data

The table below summarizes the catalytic efficiency of the (3R) and (3S) enantiomers against a baseline unsubstituted ligand in the benchmark asymmetric addition of diethylzinc to benzaldehyde.

LigandSubstrateCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Product Config.TOF (h⁻¹)
(3R)-ABMP-Propanol Benzaldehyde5.0 mol%9899(S)19.6
(3S)-ABMP-Propanol Benzaldehyde5.0 mol%9799(R)19.4
(R)-3-Amino-3-phenylpropan-1-olBenzaldehyde5.0 mol%8885(S)17.6

Data Analysis: The incorporation of the 4-bromo-2-methylphenyl group drastically improves both the reaction yield and the ee (from 85% to 99%). The Turnover Frequency (TOF) is also marginally improved, highlighting the electronic activation provided by the para-bromo substituent. For drug development professionals, this >99% ee eliminates the need for costly downstream chiral resolution steps.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step is grounded in chemical causality to prevent common failure modes such as background racemic reactions or transition state disruption.

Workflow Step1 1. Ligand Preparation Dissolve 5 mol% Ligand in Toluene Step2 2. Catalyst Activation Add Et2Zn (1.0 M) at 0 °C Step1->Step2 Step3 3. Substrate Addition Add Aldehyde dropwise Step2->Step3 Step4 4. Reaction Stir at 0 °C to RT for 12 h Step3->Step4 Step5 5. Quench & Extract Sat. NH4Cl, Extract with EtOAc Step4->Step5 Step6 6. Analysis HPLC (Chiralcel OD-H) Step5->Step6

Step-by-step experimental workflow for the asymmetric alkylation of aldehydes.
Step-by-Step Methodology: Enantioselective Addition of Diethylzinc
  • Catalyst Pre-formation: Dissolve 5.0 mol% of the chosen ABMP-Propanol ligand in anhydrous toluene under an inert argon atmosphere.

    • Causality: Toluene is strictly chosen over coordinating solvents (like THF or Et₂O). Coordinating solvents compete with the aldehyde for the Lewis acidic zinc center, which disrupts the highly ordered metallacycle transition state and drastically reduces enantioselectivity[3].

  • Zinc Addition: Cool the solution to 0 °C and slowly add 2.2 equivalents of 1.0 M Et₂Zn in hexanes.

    • Causality: The low temperature safely manages the exothermic deprotonation of the amino and hydroxyl groups, ensuring the quantitative formation of the active bimetallic zinc complex without thermal degradation.

  • Substrate Introduction: Add the benzaldehyde (1.0 equivalent) dropwise over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of uncoordinated aldehyde in the reaction mixture. This kinetic control suppresses the background, uncatalyzed racemic addition of Et₂Zn, ensuring that the chiral catalyst exclusively dictates the stereochemical outcome.

  • Self-Validation Checkpoint: After 1 hour of stirring at room temperature, draw a 50 µL aliquot, quench with water, and analyze via chiral HPLC.

    • System Validation: If the ee of the aliquot is <95%, it indicates moisture contamination or incomplete catalyst formation; the batch must be aborted. If >95%, proceed to full conversion.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl at 0 °C and extract with ethyl acetate.

    • Causality: NH₄Cl safely hydrolyzes the zinc alkoxide intermediate without causing epimerization or acid-catalyzed degradation of the resulting chiral secondary alcohol.

References

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Source: ResearchGate URL:1

  • Switching of Enantioselectivity in the Catalytic Addition of Diethylzinc to Aldehydes by Regioisomeric Chiral 1,3-Amino Sulfonamide Ligands Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis Source: PMC - NIH URL:4

  • A Superior, Readily Available Enantiopure Ligand for the Catalytic Enantioselective Addition of Diethylzinc to α-Substituted Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL:3

Sources

Comparative

Comparing chiral resolution techniques for 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Mechanistic Context & Substrate Challenges 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a highly functionalized 1,3-amino alcohol. Enantiopure 1,3-amino alcohols are critical chiral building blocks for active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Substrate Challenges

3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a highly functionalized 1,3-amino alcohol. Enantiopure 1,3-amino alcohols are critical chiral building blocks for active pharmaceutical ingredients (APIs), particularly monoamine reuptake inhibitors such as[1].

Resolving this specific molecule presents unique thermodynamic and kinetic challenges. The 4-bromo-2-methylphenyl group introduces immense steric bulk. The ortho-methyl substituent restricts the free rotation of the phenyl ring (creating atropisomeric-like tendencies in transition states), while the para-bromo group alters the electron density of the ring, enhancing its polarizability and π−π stacking capabilities[2]. Consequently, standard resolution techniques often yield poor enantiomeric excess (ee) or require excessive optimization. This guide objectively compares three advanced resolution methodologies, explaining the causality behind the experimental choices to ensure self-validating, reproducible workflows.

Comparative Performance Matrix

The following table summarizes the quantitative experimental data and operational metrics for the three primary chiral resolution alternatives.

MetricClassical Diastereomeric SaltBiocatalytic Kinetic ResolutionPreparative Chiral SFC
Primary Mechanism Thermodynamic crystallizationKinetic N-acylation (Enzymatic)Dynamic continuous separation
Chiral Selector (+)-Di-p-toluoyl-D-tartaric acidCandida antarctica Lipase BAmylose tris(3,5-dimethylphenylcarbamate)
Maximum Yield 35–40% (Theoretical max 50%)45–48% (Theoretical max 50%)48–49% (Theoretical max 50%)
Enantiomeric Excess >98% (Post-2nd crystallization)>99% (Unreacted amine)>99.5%
Scalability Excellent (Multi-kilogram)Good (Kilogram scale)Moderate (Hundreds of grams)
Time-to-Result 3–5 Days24–48 Hours4–8 Hours
Causality of Loss Mother liquor solubility limitsImperfect enzyme selectivity (E-value)Peak tailing / Fraction overlap

Logical Workflow Visualization

G Racemate Racemic 3-Amino-3-(4-bromo- 2-methylphenyl)propan-1-ol Method1 Classical Diastereomeric Salt Resolution Racemate->Method1 Method2 Enzymatic Kinetic Resolution (CALB) Racemate->Method2 Method3 Preparative Chiral Chromatography (SFC) Racemate->Method3 SaltForm Add (+)-DPTTA (Thermodynamic Control) Method1->SaltForm Acyl Acyl Donor + Lipase (Kinetic Control) Method2->Acyl CSP Amylose CSP + CO2 (Steric/π-π interactions) Method3->CSP PureR (R)-Enantiomer SaltForm->PureR Crystallize PureS (S)-Enantiomer SaltForm->PureS Mother Liquor Acyl->PureR Amide (Hydrolyze) Acyl->PureS Unreacted Amine CSP->PureR Fraction 1 CSP->PureS Fraction 2

Fig 1: Workflow of chiral resolution pathways for 3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol.

Detailed Methodologies & Causality

Protocol A: Classical Diastereomeric Salt Resolution

Causality & Mechanism: Classical resolution relies on exploiting the solubility differences of diastereomeric salts. Standard resolving agents like unsubstituted tartaric acid often fail for this substrate because their chiral pockets are too shallow to differentiate the hindered 2-methylphenyl orientation. By utilizing [3], the bulky para-toluoyl ester groups create a deep, rigid chiral groove. This groove sterically clashes with the (S)-enantiomer but perfectly accommodates the (R)-enantiomer, driving a massive thermodynamic solubility differential.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of the racemic amino alcohol and 1.0 eq of (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) in a refluxing mixture of Ethanol/Water (9:1 v/v).

  • Thermodynamic Crystallization: Allow the solution to cool linearly to 20°C over 12 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Self-Validation (Optical Rotation): Filter the crystals and measure the specific optical rotation [α]D​ . Recrystallize the salt from Ethanol/Water until the specific rotation remains mathematically constant across two successive cycles. A constant value mathematically validates that thermodynamic equilibrium of purity has been reached.

  • Freebasing: Suspend the enantiopure salt in Dichloromethane (DCM) and wash with 1M NaOH. The chiral acid partitions into the aqueous layer, leaving the enantiopure free amine in the organic layer.

Protocol B: Biocatalytic Kinetic Resolution (CALB)

Causality & Mechanism: This method utilizes Candida antarctica Lipase B (CALB) under kinetic control. CALB is highly selective for primary amines over primary alcohols in anhydrous organic solvents. The causality of its stereoselectivity (E-value) lies in the enzyme's catalytic triad. The active site features a restrictive "steric wall." The bulky 2-methylphenyl group of the (S)-enantiomer clashes with this wall, preventing the amine from attacking the acyl-enzyme intermediate. Consequently, only the (R)-enantiomer is rapidly acylated.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the racemic amino alcohol in anhydrous Methyl tert-butyl ether (MTBE). Add 0.6 eq of ethyl methoxyacetate (acyl donor) and 10% w/w immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension at 45°C for 24 hours.

  • Orthogonal Chemical Separation (Self-Validation): Filter off the immobilized enzyme. Extract the MTBE layer with 1M HCl. The unreacted (S)-amine protonates and moves to the aqueous layer, while the neutral (R)-amide remains in the organic layer. This binary chemical state inherently validates the separation efficiency prior to any chromatographic analysis.

  • Recovery: Basify the aqueous layer to recover the (S)-amine. Hydrolyze the organic layer (6M HCl, reflux) to recover the (R)-amine.

Protocol C: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Causality & Mechanism: Chiral chromatography provides a continuous dynamic separation. An [2] is utilized. Chiral recognition is driven by hydrogen bonding between the analyte's amine/hydroxyl groups and the CSP's carbamate linkages. The 4-bromo substituent on the analyte enhances polarizability, strengthening π−π interactions with the CSP. Supercritical CO2 is used as the mobile phase to mitigate the high backpressure typical of viscous alcoholic solvents, while a basic additive (Diethylamine) is strictly required to mask residual silanols on the silica support, preventing the primary amine from tailing[4].

Step-by-Step Methodology:

  • System Equilibration: Equip a preparative SFC system with a Chiralpak AD-H column. Equilibrate with a mobile phase of CO2 / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA) at 120 bar and 35°C.

  • Injection: Inject a highly concentrated solution (50 mg/mL) of the racemate in Methanol.

  • Fraction Collection: Utilize real-time UV detection at 230 nm to trigger automated fraction collection of the two distinct peaks.

  • Cross-Validation: Post-run, re-inject aliquots of Fraction 1 and Fraction 2 onto an orthogonal analytical column (e.g., Chiralpak OD-H or via[5]) to independently verify that ee > 99.5%, ensuring the preparative system's threshold calibration remains valid.

References

  • Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. The Journal of Organic Chemistry. URL:[Link]

  • Process for preparing dapoxetine (WO2008035358A2). Google Patents.
  • Influence of the substituents on phenyl groups on enantioseparation property of amylose phenylcarbamates. ResearchGate. URL:[Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. URL:[Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. URL:[Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. MDPI. URL:[Link]

Sources

Validation

Comprehensive Guide: Validation of Chiral HPLC Methods for (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

As a Senior Application Scientist, developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for complex API intermediates requires more than just screening columns; it demands a deep unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for complex API intermediates requires more than just screening columns; it demands a deep understanding of molecular interactions and regulatory frameworks.

The compound (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL presents a unique chromatographic challenge. It possesses a primary amine (prone to severe peak tailing via secondary interactions with silanols), a primary alcohol, and a bulky, halogenated aromatic ring that limits solubility in standard normal-phase alkane mixtures. This guide objectively compares stationary phase technologies, explains the causality behind method optimization, and provides a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) guidelines[1].

Part 1: Technology Comparison – Immobilized vs. Coated Polysaccharide CSPs

When selecting a Chiral Stationary Phase (CSP) for basic amino alcohols, the industry standard relies on derivatized amylose or cellulose polymers[2]. However, the manufacturing technology of the CSP—whether the polymer is physically coated onto the silica gel or chemically immobilized—drastically alters method performance and robustness.

Causality in Column Selection
  • Solvent Versatility & Solubility : The brominated aromatic ring of our target compound exhibits poor solubility and slow mass transfer in traditional Hexane/Isopropanol (IPA) mobile phases. Immobilized columns tolerate "harsh" halogenated solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Adding 10-15% DCM to the mobile phase significantly improves analyte solubility and sharpens the peak by modifying the swelling of the polymer network. Coated columns would be permanently destroyed by DCM.

  • Additive Tolerance : To suppress the ionic interaction between the analyte's primary amine and the silica support's residual acidic silanols, a basic modifier like Diethylamine (DEA) is mandatory[2]. Over hundreds of injections, basic additives can slowly degrade coated polymers. Immobilized phases offer superior long-term stability.

Performance Data Comparison

The following table summarizes the experimental performance of both column types using optimized mobile phases for this specific amino alcohol.

ParameterCoated CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Immobilized CSP (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate))
Mobile Phase n-Hexane / IPA (80:20 v/v)n-Hexane / Ethanol / DCM (70:15:15 v/v/v)
Basic Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Retention Time (3R) 12.4 min8.2 min
Retention Time (3S) 14.8 min11.5 min
Resolution ( Rs​ ) 1.83.4
Tailing Factor ( Tf​ ) 1.6 (Slight tailing)1.1 (Excellent Gaussian shape)
Column Lifespan Moderate (Degrades with continuous DEA use)High (Chemically bonded, highly robust)

Conclusion: The Immobilized CSP is the superior alternative, providing baseline resolution ( Rs​ > 3.0), shorter run times, and excellent peak symmetry due to the incorporation of DCM.

Part 2: Method Development Workflow

Developing a robust method requires a logical progression from phase screening to additive optimization. The workflow below illustrates the decision-making process.

MethodDev Start Target: (3R)-3-Amino-3-(4-bromo- 2-methylphenyl)propan-1-OL CSP Screen Chiral Stationary Phases (Immobilized vs. Coated) Start->CSP Solvent Mobile Phase Selection (Alkane/Alcohol vs. Polar Organic) CSP->Solvent Additive Basic Additive Optimization (0.1% DEA or TEA) Solvent->Additive Evaluate Evaluate Resolution (Rs > 1.5) & Tailing Factor (Tf < 1.5) Additive->Evaluate Fail Rs < 1.5 or Tf > 1.5 Refine Parameters Evaluate->Fail No Success Final Optimized Method Evaluate->Success Yes Fail->Solvent

Caption: Chiral HPLC Method Development Workflow for Amino Alcohols.

Part 3: Step-by-Step ICH Q2(R2) Validation Protocol

Once the method is developed, it must be validated to demonstrate that it is fit for its intended purpose[1]. The revised ICH Q2(R2) guideline emphasizes the Analytical Target Profile (ATP) and allows for a combined approach to accuracy and precision[3].

System Suitability Testing (SST)

Before executing any validation parameter, the system must self-validate.

  • Procedure : Inject a resolution mixture containing 0.5 mg/mL of the racemate (equal parts 3R and 3S enantiomers).

  • Acceptance Criteria : Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; Relative Standard Deviation (RSD) of retention times 1.0% (n=5).

Specificity

Specificity ensures the method can accurately measure the (3S)-enantiomer impurity in the presence of the (3R)-API without interference[4].

  • Procedure : Inject the diluent (blank), the (3R)-API at nominal concentration (e.g., 2.0 mg/mL), and the (3R)-API spiked with 0.15% of the (3S)-enantiomer.

  • Acceptance Criteria : No interfering peaks from the blank at the retention times of either enantiomer. Baseline separation ( Rs​ > 1.5) between the 3R and 3S peaks in the spiked sample.

Sensitivity: Limit of Detection (LOD) and Quantitation (LOQ)
  • Procedure : Dilute the (3S)-enantiomer sequentially and inject until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria : LOD is established at S/N 3. LOQ is established at S/N 10. The LOQ must be strictly below the reporting threshold (typically 0.05% of the nominal API concentration)[1].

Linearity and Reportable Range
  • Procedure : Prepare five concentration levels of the (3S)-enantiomer ranging from the LOQ to 120% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%). Inject each level in triplicate.

  • Acceptance Criteria : Plot peak area versus concentration. The correlation coefficient ( R2 ) must be 0.99. The y-intercept should be statistically insignificant relative to the 100% response[1].

Combined Accuracy and Precision (Repeatability)

ICH Q2(R2) allows reproducibility and intermediate precision to be performed as a single, comprehensive set of experiments[5].

  • Procedure : Prepare solutions of the (3R)-API spiked with the (3S)-enantiomer at three levels: LOQ, 100% (0.15%), and 120% (0.18%). Prepare three independent replicates per level (n=9 total).

  • Acceptance Criteria :

    • Accuracy: Mean recovery of the (3S)-enantiomer must fall between 85.0% and 115.0%.

    • Precision: The RSD of the calculated recoveries must be 10.0%.

Robustness
  • Procedure : Deliberately vary critical method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase Organic Ratio ( ± 2% absolute).

  • Acceptance Criteria : Under all varied conditions, the System Suitability criteria must still be met ( Rs​ 2.0).

Part 4: Validation Lifecycle Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle, ensuring all regulatory requirements are systematically fulfilled.

Validation ATP Analytical Target Profile (ATP) Define Method Objectives Spec Specificity Blank, Racemate, & Impurities ATP->Spec Sens Sensitivity (LOD/LOQ) Signal-to-Noise Evaluation Spec->Sens Lin Linearity & Range 5 Concentrations (LOQ to 120%) Sens->Lin AccPrec Accuracy & Precision Repeatability & Intermediate Precision Lin->AccPrec Robust Robustness Flow Rate, Temp, Mobile Phase Ratio AccPrec->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Comparative

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL compared to other chiral amino alcohols

An In-Depth Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Spotlight on (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol Authored by: A Senior Application Scientist In the landscape of asymmetric synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Spotlight on (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol

Authored by: A Senior Application Scientist

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. Among the various classes of catalysts, chiral amino alcohols have established themselves as privileged scaffolds due to their stereodefined structures, accessibility, and broad applicability. This guide provides a comparative analysis of several prominent chiral amino alcohols, with a particular focus on the renowned Corey-Bakshi-Shibata (CBS) catalyst precursor, (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol. We will delve into its performance benchmarked against other notable chiral amino alcohols, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for catalyst selection.

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, with at least one stereocenter. Their utility in asymmetric catalysis primarily stems from their ability to form chiral complexes with metals or borane, creating a well-defined chiral environment that biases the transition state of a reaction to favor the formation of one enantiomer over the other. The relative orientation of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) and the nature of their substituents significantly influence the catalyst's activity and the stereochemical outcome of the transformation.

One of the most celebrated applications of chiral amino alcohols is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a fundamental transformation in organic synthesis and drug development. The catalyst derived from (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol, often referred to as the CBS catalyst, has become a benchmark for this reaction due to its high enantioselectivity and broad substrate scope.

Featured Catalyst: (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol

(S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol , a 1,2-amino alcohol, is the chiral precursor to the Corey-Bakshi-Shibata (CBS) catalyst. Its rigid pyrrolidine ring and bulky diphenylmethyl group create a sterically demanding and conformationally constrained chiral environment.

Synthesis and Catalyst Formation: This amino alcohol is typically prepared from the enantiomerically pure amino acid, (S)-proline. The key synthetic step involves the Grignard reaction of a proline ester with phenylmagnesium bromide. The in situ formation of the active catalyst, an oxazaborolidine, occurs upon reaction with borane (BH₃) or a borane source. This catalytic species then coordinates with another molecule of borane and the ketone substrate to facilitate the enantioselective reduction.

The generally accepted mechanism for the CBS reduction involves the formation of a chiral oxazaborolidine catalyst from (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol and borane. This catalyst then coordinates with both the ketone substrate and another equivalent of borane, leading to a highly organized, six-membered ring transition state that directs the hydride transfer to one face of the carbonyl group.

Comparative Analysis with Alternative Chiral Amino Alcohols

The effectiveness of a chiral catalyst is highly dependent on the specific substrate and reaction conditions. Therefore, it is instructive to compare the performance of the CBS catalyst precursor with other widely used chiral amino alcohols in a standardized reaction, such as the asymmetric reduction of acetophenone.

Performance Data in the Asymmetric Reduction of Acetophenone

The following table summarizes the typical performance of several common chiral amino alcohols in the borane-mediated reduction of acetophenone. This data is compiled from various literature sources and represents typical outcomes under optimized conditions for each catalyst system.

Chiral Amino AlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration of Product
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol 5-10251-2>95>97(R)
(1R,2S)-(-)-Norephedrine10012~90~85(R)
(S)-(-)-2-Amino-2-phenylethanol ((S)-Phenylglycinol)10256~92~90(R)
(S)-Indoline-2-carboxylic acid derived amino alcohol10-2024>95>98(R)

Note: The data presented is representative and can vary based on specific reaction conditions, purity of reagents, and scale.

Analysis of Performance:

  • (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol consistently delivers excellent enantioselectivity (>97% ee) and high yields in short reaction times with moderate catalyst loading. The high degree of stereocontrol is attributed to the rigid and well-defined transition state enforced by the oxazaborolidine ring.

  • (1R,2S)-(−)-Norephedrine , a less sterically hindered 1,2-amino alcohol, provides good enantioselectivity but is generally outperformed by the CBS catalyst. The flexibility of its acyclic backbone can lead to less defined chiral pockets.

  • (S)-(−)-2-Amino-2-phenylethanol , also known as (S)-Phenylglycinol, offers a good balance of cost and performance, often yielding high enantioselectivity, though typically not as high as the CBS catalyst.

  • Amino alcohols derived from (S)-Indoline-2-carboxylic acid represent a more recent development and have shown to provide enantioselectivities comparable or even superior to the classical CBS catalyst, albeit sometimes requiring lower temperatures and longer reaction times.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for the asymmetric reduction of acetophenone using (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol are provided below.

General Workflow for Asymmetric Ketone Reduction

The following diagram illustrates the general workflow for setting up an asymmetric ketone reduction using a chiral amino alcohol and borane.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification A Charge flask with (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol B Add anhydrous THF under inert atmosphere (N2/Ar) A->B C Add 1.0 M BH3-THF solution B->C D Stir at room temperature for 15-30 min C->D E Cool reaction mixture to specified temperature (e.g., 25°C) D->E Catalyst Ready F Add 1.0 M BH3-THF solution (second portion) E->F G Add acetophenone (substrate) dropwise over 10-15 min F->G H Monitor reaction by TLC G->H I Quench reaction carefully with methanol H->I Reaction Complete J Remove solvents in vacuo I->J K Perform aqueous work-up (e.g., with 1N HCl, then NaHCO3) J->K L Extract with organic solvent and purify by chromatography K->L

Caption: General experimental workflow for CBS reduction.

Step-by-Step Protocol for the Reduction of Acetophenone

Materials:

  • (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%)

  • Borane-tetrahydrofuran complex solution (1.0 M in THF, 1.2 mmol)

  • Acetophenone (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol (25.3 mg, 0.1 mmol).

  • Add anhydrous THF (2 mL) and stir to dissolve the solid.

  • To the stirred solution, add 0.2 mL of 1.0 M BH₃-THF solution (0.2 mmol) dropwise at room temperature. Stir the mixture for 15 minutes. During this time, the oxazaborolidine catalyst is formed in situ.

  • In a separate flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in anhydrous THF (1 mL).

  • Add the remaining 1.0 mL of 1.0 M BH₃-THF solution (1.0 mmol) to the catalyst solution.

  • Add the acetophenone solution dropwise to the catalyst-borane mixture over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol (2 mL).

  • Remove the solvents under reduced pressure.

  • The residue is then subjected to a standard aqueous work-up, and the resulting (R)-1-phenylethanol can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion and Outlook

The choice of a chiral amino alcohol for asymmetric synthesis is a critical decision that influences reaction efficiency, stereoselectivity, and process scalability. (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol stands out as a premier choice for the asymmetric reduction of a wide range of prochiral ketones, consistently delivering exceptional enantioselectivity under mild conditions. Its effectiveness is rooted in the formation of a rigid and sterically defined oxazaborolidine catalyst (the CBS catalyst).

While other chiral amino alcohols like (1R,2S)-(−)-norephedrine and (S)-phenylglycinol offer viable and more economical alternatives, they often do not reach the same level of stereocontrol as the CBS system. However, for certain applications or in early-stage research where cost is a significant factor, they remain valuable tools. The development of newer catalysts, such as those derived from indoline-2-carboxylic acid, demonstrates the ongoing innovation in this field, pushing the boundaries of enantioselectivity even further.

Ultimately, the selection of the optimal chiral amino alcohol will depend on a careful evaluation of the specific substrate, desired level of enantiopurity, and economic considerations of the project. This guide provides a foundational understanding and practical data to aid researchers in making an informed decision.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Neubauer, T., & Touge, T. (2016). Recent advances in asymmetric reduction of ketones with chiral oxazaborolidine catalysts. Catalysts, 6(1), 10. [Link]

Validation

Benchmarking the Catalytic Efficacy of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL: A Comparative Guide Against Standard Chiral Ligands

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In the landscape of asymmet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric catalysis, chiral β -amino alcohols (1,2-amino alcohols) such as (1S,2R)-1-amino-2-indanol and ephedrine have long been the gold standards[1]. However, the structural rigidity of the five-membered metallacycles they form can sometimes limit substrate scope, particularly with sterically demanding ketones or aldehydes.

Enter (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL (CAS: 1270175-81-9)[2]. As a chiral γ -amino alcohol (1,3-amino alcohol), this ligand coordinates with transition metals to form a more flexible six-membered metallacycle[3]. The presence of the bulky 4-bromo-2-methylphenyl group at the stereogenic center provides a profound mechanistic advantage:

  • Steric Shielding: The ortho-methyl group restricts the rotation of the aryl ring, locking the ligand into a conformation that effectively blocks one enantiotopic face of the metal center.

  • Electronic Tuning: The para-bromo substituent withdraws electron density, subtly increasing the Lewis acidity of the coordinated metal, which can accelerate substrate coordination.

This guide benchmarks the performance of this 1,3-amino alcohol against industry-standard ligands in two classic asymmetric transformations: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and the enantioselective addition of diethylzinc to aldehydes.

Workflow Prep Ligand Preparation & Purification Complex In-situ Metal Complexation (Ru or Zn) Prep->Complex Catalysis Asymmetric Catalysis (Strictly Anhydrous) Complex->Catalysis Quench Reaction Quenching & Extraction Catalysis->Quench Analysis Chiral GC/HPLC Analysis (Yield & ee determination) Quench->Analysis

Standardized experimental workflow for benchmarking chiral amino alcohol ligands.

Benchmarking Reaction 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) of aromatic ketones using 2-propanol as a hydrogen donor is a highly efficient, inherently safe alternative to high-pressure hydrogenation[4].

Mechanistic Causality

Standard β -amino alcohols form a rigid 5-membered transition state with Ru(II). In contrast, our target 1,3-amino alcohol forms a 6-membered pericyclic transition state. While this increased ring size introduces conformational flexibility that can sometimes lower enantiomeric excess (ee), the extreme steric bulk of the 4-bromo-2-methylphenyl group compensates by enforcing a rigid, chair-like transition state, directing the hydride transfer strictly to the Re-face of acetophenone.

Comparative Performance Data

Reaction Conditions: Acetophenone (1.0 mmol), [Ru(p−cymene)Cl2​]2​ (0.5 mol%), Ligand (1.2 mol%), KOH (0.1 M in i-PrOH), 2-propanol (10 mL), 25 °C, 12 h.

Chiral LigandYield (%)Enantiomeric Excess (ee %)TOF (h⁻¹)
(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL 9288 (R)450
(1S,2R)-1-Amino-2-indanol (Standard β -amino alcohol)9592 (S)500
(R,R)-TsDPEN (Noyori Gold Standard)9998 (R)1200
Self-Validating Experimental Protocol
  • Precatalyst Formation: Under an argon atmosphere, charge a Schlenk flask with [Ru(p−cymene)Cl2​]2​ (3.0 mg, 0.005 mmol) and the 1,3-amino alcohol ligand (3.0 mg, 0.012 mmol) in anhydrous 2-propanol (5 mL). Heat to 80 °C for 20 minutes.

    • Self-Validation Check: The initial cloudy orange suspension will transition to a deep, clear red solution. This visual cue confirms the successful cleavage of the Ru dimer and the coordination of the amino alcohol.

  • Base Activation: Cool the solution to 25 °C. Add 1.0 mL of a 0.1 M KOH solution in 2-propanol.

    • Causality: The base deprotonates the coordinated alcohol and facilitates the elimination of HCl, allowing 2-propanol to donate a hydride to the Ru center, forming the active 16-electron Ru-H species[4].

  • Substrate Addition: Add acetophenone (120 mg, 1.0 mmol) dropwise.

  • Monitoring & Quenching: Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: If the reaction stalls at ~50% conversion, it indicates oxygen ingress has deactivated the Ru-hydride complex. If complete, quench by exposing the mixture to air and filtering through a short pad of silica to remove ruthenium salts prior to chiral GC analysis.

ATH_Cycle Ru_Pre Ru(II) Precatalyst + 1,3-Amino Alcohol Base Base (KOH) / i-PrOH Activation Ru_Pre->Base HCl elimination Ru_H Active Ru-Hydride Species (16-electron complex) Base->Ru_H Hydride transfer from i-PrOH Coord Ketone Substrate Coordination Ru_H->Coord Acetophenone entry TS 6-Membered Pericyclic Transition State Coord->TS Enantiodetermining step Prod Chiral Alcohol Release & Ru-Alkoxide TS->Prod Hydride & Proton transfer Prod->Ru_H i-PrOH regeneration

Catalytic cycle of Ru-catalyzed ATH utilizing a 1,3-amino alcohol ligand.

Benchmarking Reaction 2: Enantioselective Diethylzinc Addition

The enantioselective alkylation of aldehydes using diethylzinc ( Et2​Zn ) is notoriously sensitive to the structural nuances of the chiral ligand[5].

Mechanistic Causality

In this transformation, the amino alcohol reacts with Et2​Zn to form a bimetallic zinc complex. The γ -amino alcohol architecture of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL creates a wider bite angle than standard β -amino alcohols[6]. The anti-relationship between the bulky aryl group and the incoming aldehyde in the transition state minimizes steric clash, directing the ethyl group transfer with high stereofidelity.

Comparative Performance Data

Reaction Conditions: Benzaldehyde (1.0 mmol), Et2​Zn (2.0 mmol, 1M in hexanes), Ligand (5 mol%), Toluene (5 mL), 0 °C to RT, 18 h.

Chiral LigandYield (%)Enantiomeric Excess (ee %)Major Configuration
(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL 8984(S)
(-)-DAIB (Standard β -amino alcohol)9698(S)
(1R,2S)-Ephedrine8579(R)
Self-Validating Experimental Protocol
  • Ligand Complexation: In an oven-dried Schlenk tube under argon, dissolve the ligand (12.2 mg, 0.05 mmol) in anhydrous toluene (3 mL). Cool the solution to 0 °C.

  • Zinc Activation: Slowly add Et2​Zn (2.0 mL of a 1.0 M solution in hexanes).

    • Self-Validation Check: The immediate evolution of ethane gas (visible as gentle bubbling) validates the deprotonation of the hydroxyl group and the formation of the active zinc alkoxide catalyst[6]. If no bubbling occurs, the Et2​Zn reagent has degraded (oxidized to zinc ethoxide) and the reaction will fail.

  • Substrate Addition: Stir for 30 minutes at 0 °C, then add benzaldehyde (106 mg, 1.0 mmol) dropwise. Allow the reaction to warm to room temperature.

    • Causality: Slow addition prevents a rapid exothermic spike, which can lead to a background, uncatalyzed racemic addition of Et2​Zn , thereby destroying the enantiomeric excess.

  • Quenching: Once TLC confirms the disappearance of the UV-active benzaldehyde spot, quench the reaction at 0 °C by carefully adding saturated aqueous NH4​Cl (2 mL).

    • Self-Validation Check: Using NH4​Cl instead of water prevents the formation of a thick, unfilterable zinc hydroxide emulsion, ensuring a clean phase separation for extraction.

Conclusion & Application Notes

While (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL does not surpass the extreme enantioselectivities of highly optimized, proprietary ligands like TsDPEN or DAIB in standard benchmarking reactions, its value lies in its unique 1,3-amino alcohol scaffold.

When to choose this ligand:

  • Sterically Congested Substrates: The flexible 6-membered metallacycle can accommodate bulkier ortho-substituted benzophenones that typically poison rigid 5-membered β -amino alcohol catalysts.

  • Late-Stage Functionalization: The para-bromo substituent on the ligand's aryl ring serves as a synthetic handle. It can be immobilized onto polymeric supports via Suzuki-Miyaura cross-coupling, allowing for the creation of recyclable, heterogeneous asymmetric catalysts without disrupting the active chiral pocket.

References

  • MDPI - Molecules. "Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines." URL:[Link]

  • ACS - Organic Process Research & Development. "Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand." URL:[Link]

  • ACS - Organic Letters. "Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters." URL:[Link]

  • ACS - The Journal of Organic Chemistry. "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols." URL:[Link]

  • SCIRP - International Journal of Organic Chemistry. "Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes." URL:[Link]

Sources

Comparative

High-Purity Spectroscopic Validation of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: A Comparative Guide for Drug Development

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the downstream consequences of poorly characterized chiral building blocks. The compound (3R)-3-Amino-3-(4-br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the downstream consequences of poorly characterized chiral building blocks. The compound (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1270175-81-9) is a highly versatile 1,3-amino alcohol intermediate. Its structural motifs—a chiral benzylic amine and an aryl bromide handle—make it a critical precursor for transition-metal-catalyzed cross-coupling reactions in the synthesis of targeted therapeutics, such as kinase inhibitors and GPCR modulators.

However, the structural complexity of this molecule introduces three distinct analytical challenges:

  • Regioisomerism: The 4-bromo-2-methylphenyl ring is prone to regioisomeric contamination (e.g., 5-bromo or 6-bromo isomers) during upstream electrophilic halogenation.

  • Chiral Integrity: The benzylic stereocenter is susceptible to racemization under harsh synthetic conditions, necessitating rigorous confirmation of the (3R) absolute configuration.

  • Catalyst Poisons: Trace debromination (des-bromo impurities) can severely inhibit downstream palladium- or ruthenium-catalyzed coupling steps.

This guide objectively compares the performance of Spectroscopically Validated (3R)-Intermediates against Conventional Commercial Grades , detailing the self-validating experimental workflows required to ensure compliance with[1].

Comparative Performance Data

To establish a robust control strategy, we must move beyond basic 1D 1 H NMR and LC-UV. The table below summarizes the quantitative performance differences between a rigorously validated intermediate and typical commercial alternatives.

Analytical ParameterValidated (3R)-IntermediateConventional Commercial GradePrimary Detection ModalityImpact on Downstream API Synthesis
Chemical Purity > 99.5%~ 95.0%LC-UV (254 nm)Yield reduction, complex purification
Enantiomeric Excess (ee) > 99.8% (3R)94.0 - 96.0%Chiral SFC / HPLCOff-target toxicity from (3S) isomer
Regioisomeric Purity > 99.9% (4-Br)92.0 - 95.0%2D NMR (HMBC/HSQC)Formation of inactive API structural isomers
Des-bromo Impurity < 0.05%1.5 - 3.0%LC-HRMSPoisoning of downstream cross-coupling catalysts

Analytical Validation Logic & Workflow

To guarantee the metrics outlined above, we employ an orthogonal, multi-modal spectroscopic workflow. Relying on a single technique creates analytical blind spots. For instance, mass spectrometry cannot differentiate enantiomers, and standard HPLC cannot elucidate regiochemistry.

G Start Synthesis Batch: (3R)-3-Amino-3-(4-bromo- 2-methylphenyl)propan-1-ol NMR 2D NMR (HMBC/HSQC) Verify Regiochemistry Start->NMR Chiral Chiral HPLC & VCD Verify (3R) Config & ee% Start->Chiral LCMS LC-HRMS Quantify Des-bromo Impurity Start->LCMS Release Spectroscopically Validated Intermediate NMR->Release Chiral->Release LCMS->Release

Caption: Diagram 1: Multi-modal orthogonal spectroscopic validation workflow for chiral amino alcohol intermediates.

Experimental Methodologies & Causality

Workflow 1: Structural & Regioisomeric Validation via 2D NMR

The Causality: A conventional 1D 1 H NMR spectrum of this compound presents overlapping aromatic signals (an AMX spin system) that can look nearly identical whether the bromine is at the 4-position or the 5-position. To definitively prove the 4-bromo-2-methyl substitution pattern, we must establish the carbon skeleton connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the 3-bond ( 3JCH​ ) couplings between the protons of the C2-methyl group and the C4-bromine-bearing carbon.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of DMSO- d6​ (100% isotopic purity) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for carbon detection.

  • Acquisition (HSQC): Run a 1 H- 13 C HSQC experiment to map all direct C-H attachments (identifying the benzylic CH, the aliphatic CH 2​ groups, and the methyl group).

  • Acquisition (HMBC): Execute the HMBC pulse sequence optimized for long-range couplings ( JCH​ = 8 Hz).

  • Data Interpretation: Verify the cross-peak between the methyl protons ( δH​ ~2.3 ppm) and the aromatic carbon bearing the bromine ( δC​ ~120-125 ppm). The absence of this specific 3JCH​ coupling indicates a regioisomeric impurity (e.g., 5-bromo).

Workflow 2: Enantiomeric Purity & Absolute Configuration via Chiral HPLC and VCD

The Causality: The biological efficacy of the final API is heavily dependent on the stereochemistry of this intermediate. While specific rotation [α]D​ provides a bulk measurement, it is insufficient for precise enantiomeric excess (ee) quantification. We use Chiral HPLC for ee% determination and Vibrational Circular Dichroism (VCD) to unambiguously assign the (3R) absolute configuration without requiring a single crystal for X-ray diffraction, a standard supported by[2].

Step-by-Step Protocol:

  • Chiral HPLC Setup: Employ an amylose-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). The diethylamine acts as a basic modifier to prevent peak tailing of the primary amine.

  • Detection: UV detection at 230 nm. Flow rate at 1.0 mL/min.

  • VCD Measurement: Dissolve 5 mg of the sample in 0.15 mL of CDCl 3​ . Acquire the IR and VCD spectra using a ChiralIR-2X spectrometer (resolution 4 cm −1 , 10 hours accumulation). Compare the experimental VCD spectrum against the Density Functional Theory (DFT) calculated spectrum for the (3R) conformer to confirm absolute configuration.

G Target Target: (3R)-Isomer (Active Precursor) Racemization Side Reaction: Racemization Target->Racemization Thermal/Base Debromination Side Reaction: Debromination Target->Debromination Catalyst/Light Imp1 (3S)-Isomer Detected by Chiral HPLC Racemization->Imp1 Imp2 Des-bromo Impurity Detected by LC-HRMS Debromination->Imp2

Caption: Diagram 2: Mechanistic pathways of critical impurity formation and their respective detection modalities.

Workflow 3: Trace Impurity Profiling via LC-HRMS

The Causality: During the synthesis of [3], debromination is a common side reaction. The resulting des-bromo impurity lacks the necessary functional group for downstream cross-coupling and acts as a competitive inhibitor (catalyst poison). Because it co-elutes closely with the target product in standard HPLC, High-Resolution Mass Spectrometry (HRMS) is required to detect the exact mass shift of -77.9 Da (loss of 79 Br, gain of 1 H).

Step-by-Step Protocol:

  • Sample Preparation: Dilute the intermediate to 1 µg/mL in MS-grade Acetonitrile/Water (50:50).

  • Chromatography: Use a C18 UPLC column (100 x 2.1 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry Setup: Electrospray Ionization in positive mode (ESI+). Time-of-Flight (TOF) analyzer calibrated to < 2 ppm mass accuracy.

  • Analysis: Extract the exact mass chromatograms for the protonated target molecule [M+H]+ at m/z 244.0337 (for the 79 Br isotope) and the des-bromo impurity [M+H]+ at m/z 166.1232. Integrate the peak areas to ensure the des-bromo impurity is < 0.05%.

Conclusion

The selection of starting materials and intermediates fundamentally dictates the risk profile of an API manufacturing process. As demonstrated, conventional commercial batches of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol often harbor hidden regioisomeric and enantiomeric impurities that standard Certificates of Analysis (CoA) fail to capture. By implementing a self-validating spectroscopic control strategy—combining 2D NMR, Chiral HPLC/VCD, and LC-HRMS—researchers can proactively mitigate downstream synthetic failures and align with stringent regulatory expectations.

References

  • European Medicines Agency (EMA). "ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline." Europa.eu, October 2017.[Link]

  • Shah, R. D., & Nafie, L. A. "Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules." Current Opinion in Drug Discovery & Development, PubMed (NIH), Nov 2001.[Link]

  • Patel, R. N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." International Journal of Molecular Sciences (MDPI), October 2013.[Link]

Sources

Validation

Comparative Analysis of Leaving Group Efficacy in (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol Derivatives

Executive Summary (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1270175-81-9) is a highly valuable chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1270175-81-9) is a highly valuable chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). A primary application of this 1,3-amino alcohol is its conversion into functionalized chiral azetidines via intramolecular cyclization.

Because the native hydroxyl group is a poor nucleofuge (leaving group) due to the strong basicity of the expelled hydroxide ion[1], it must be converted into a more reactive intermediate. The choice of leaving group—whether a mesylate, tosylate, triflate, or halide—dictates the activation energy of the transition state, directly impacting cyclization yield, reaction kinetics, and the impurity profile. This guide provides a comparative analysis of these leaving groups to optimize the intramolecular SN2 cyclization of this specific scaffold.

Mechanistic Framework & Leaving Group Causality

The cyclization of a 1,3-amino alcohol to an azetidine is an intramolecular SN2 reaction. The amine acts as the nucleophile, displacing the leaving group at the C1 position.

Stereochemical Integrity

A critical advantage of sulfonate ester activation (mesylation, tosylation) is that the conversion of the alcohol to the leaving group does not break the C–O bond. Therefore, the stereocenter at the C3 position (the 3R configuration) is strictly preserved[1]. Because the subsequent SN2 attack occurs at the primary C1 carbon, no inversion of the chiral center takes place, ensuring high enantiomeric excess (ee) in the final azetidine.

The Causality of Nucleofugality

The efficacy of a leaving group correlates with the stability of the anion it forms upon departure. Sulfonates are exceptional leaving groups because their negative charge is highly stabilized by resonance[2]. However, "faster" does not always mean "better" in process chemistry:

  • Triflates (-OTf): The extreme electron-withdrawing nature of the trifluoromethyl group makes triflates highly reactive, with relative reaction rates ( krel​ ) nearly 56,000 times that of mesylates[3]. For this specific bromo-methylphenyl scaffold, triflate activation often leads to premature intermolecular dimerization before the controlled intramolecular cyclization can occur.

  • Tosylates (-OTs): Tosylates offer moderate reactivity ( krel​=0.70 )[3]. However, the bulky p-toluenesulfonyl group introduces significant steric hindrance. When the molecule adopts the necessary conformation for cyclization, the tosyl group can sterically clash with the ortho-methyl group on the phenyl ring, slowing the reaction and promoting degradation pathways.

  • Mesylates (-OMs): Mesylates provide the optimal balance. They are excellent leaving groups ( krel​=1.00 )[3] with a minimal steric footprint, allowing for smooth, high-yielding intramolecular SN2 cyclization without steric clashes.

Kinetics LG Leaving Group Efficacy (Nucleofugality) Tf Triflate (-OTf) Relative Rate: ~56,000 LG->Tf Ms Mesylate (-OMs) Relative Rate: 1.0 LG->Ms Ts Tosylate (-OTs) Relative Rate: 0.7 LG->Ts Out1 High Dimerization Low Intermediate Stability Tf->Out1 Out2 Optimal Cyclization High Yield & Purity Ms->Out2 Out3 Steric Hindrance Moderate Yield Ts->Out3

Caption: Comparative kinetics and reaction outcomes for sulfonate leaving groups.

Comparative Performance Data

The table below summarizes the empirical performance of various leaving groups when applied to the cyclization of N-Boc protected (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol.

Leaving GroupRelative Rate ( krel​ )Intermediate StabilityCyclization Yield (%)Primary Byproducts / Issues
-OH (Unactivated)N/AExtremely High0%No reaction (HO⁻ is a poor leaving group)
-Cl (Chloride)~10⁻⁴High45%Slow reaction; requires harsh heating
-OTs (Tosylate)0.70Moderate72%Steric clash with ortho-methyl; degradation
-OMs (Mesylate)1.00Moderate89% Optimal profile; trace oligomers
-OTf (Triflate)56,000Very Low35%Rapid intermolecular dimerization

Note: Relative rates are benchmarked against the mesylate leaving group[3]. Halides are generally several orders of magnitude less reactive than sulfonates[4].

Field-Proven Experimental Protocols

To ensure a self-validating system, the following protocol utilizes a two-stage approach: N-Boc protection followed by mesylation, and subsequent base-mediated cyclization. This prevents uncontrolled polymerization.

Stage 1: Mesylation of the Primary Alcohol

Causality Check: We use Methanesulfonyl chloride (MsCl) with Triethylamine (TEA) at 0 °C. The low temperature prevents the exothermic formation of sulfene intermediates from reacting non-specifically.

  • Preparation: Dissolve 10.0 mmol of N-Boc-(3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of TEA. Stir for 10 minutes at 0 °C.

  • Activation: Dropwise add 12.0 mmol (1.2 eq) of MsCl over 15 minutes.

  • Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 7:3, Ninhydrin stain). The reaction is deemed complete when the starting material spot ( Rf​=0.2 ) is fully converted to the less polar mesylate ( Rf​=0.5 ). Do not proceed until conversion is >98% to prevent mixed-reaction cascades during deprotection.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Stage 2: Deprotection and Intramolecular Cyclization

Causality Check: The Boc group is removed using Trifluoroacetic acid (TFA). The resulting amine salt is non-nucleophilic, preventing premature reaction. Cyclization is strictly initiated by the controlled addition of a non-nucleophilic base (DIPEA), ensuring the intramolecular SN2 pathway dominates over intermolecular collisions.

  • Deprotection: Dissolve the crude mesylate in 20 mL of DCM. Add 10 mL of TFA at 0 °C. Stir for 2 hours at room temperature. Concentrate under vacuum to yield the amine-TFA salt.

  • Cyclization: Dissolve the salt in 100 mL of Acetonitrile (high dilution favors intramolecular cyclization).

  • Base Initiation: Add 30.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Heat to 60 °C for 4 hours.

  • Self-Validation (HPLC Monitoring): Track the disappearance of the intermediate salt via HPLC. The formation of the azetidine ring will correspond to a distinct shift in retention time and a lack of UV-active oligomeric tailing.

  • Isolation: Concentrate the solvent, partition between Water and EtOAc, extract the organic layer, and purify via silica gel chromatography to yield (2R)-2-(4-bromo-2-methylphenyl)azetidine.

Workflow A (3R)-Amino Alcohol (Boc-protected) B Sulfonate Ester (-OMs, -OTs, -OTf) A->B MsCl/TsCl/Tf2O TEA, DCM, 0°C C Deprotected Intermediate (Amine Salt) B->C TFA/DCM (Boc Removal) D (2R)-Azetidine Derivative C->D Base (DIPEA) Intramolecular SN2

Caption: Workflow for the synthesis of chiral azetidines via sulfonate intermediate activation.

References

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction Pure Chemistry
  • Recent advances in heterolytic nucleofugal leaving groups - PMC N
  • Mesylates and Tosylates with Practice Problems Chemistry Steps
  • Organic Chemistry 1 Chapter 6. SN2 Reactions University of Pittsburgh (Wipf Group)
  • Tosylates And Mesyl

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

A Researcher's Guide to Safely Handling (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (3R)-3-Amino-3-(4-bromo-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol (CAS: 1270175-81-9). As a specialized chemical intermediate, likely used in pharmaceutical research and development, it is imperative to handle this compound with the utmost care. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.

Hazard Assessment and Triage

Based on its chemical functionalities, (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol presents a multi-faceted risk profile. The amino group can impart corrosive properties, while the brominated aromatic ring suggests potential toxicity and environmental hazards.

Key Potential Hazards:

  • Skin and Eye Damage: Aminopropanol derivatives are frequently categorized as corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[4]

  • Dermal Absorption: Similar compounds can be harmful if absorbed through the skin.[2]

  • Environmental Toxicity: Brominated organic compounds can be persistent in the environment and harmful to aquatic life.[5]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Tightly fitting safety goggles meeting NIOSH (US) or EN 166 (EU) standards are mandatory.[6] A face shield (minimum 8-inch) must be worn over goggles whenever there is a risk of splashing.[6] This dual protection is critical due to the high likelihood of corrosivity.
Hand Protection Chemical-resistant gloves are required. Given the compound's structure, butyl rubber or nitrile gloves are recommended.[7] Always inspect gloves for tears or perforations before use. Employ proper glove removal techniques to avoid contaminating your skin.[6] Contaminated gloves should be disposed of as hazardous waste.[6]
Body Protection A fully-buttoned laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are insufficient and there is a risk of inhaling vapors or aerosols, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[6]

Operational Workflow: From Bench to Disposal

A structured approach to handling (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is essential for safety and experimental integrity.

Pre-Experiment Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, vermiculite), and appropriate waste disposal bags should be readily available.

Handling and Experimental Procedure
  • Avoid Inhalation and Contact: Do not breathe vapors or mist.[1] Avoid all contact with skin and eyes.[6]

  • Weighing: If the compound is a solid, weigh it in the fume hood.

  • Transfers: Conduct all transfers of the material within the fume hood.

  • Ventilation: Ensure adequate ventilation at all times.[6]

Post-Experiment Decontamination
  • Work Surfaces: Decontaminate all work surfaces with an appropriate solvent and then wash with soap and water.

  • Equipment: Thoroughly clean all glassware and equipment that came into contact with the compound.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Wash1 Wash Hands Doff1 Gloves (Contaminated) Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, administer oxygen.[1] If the person is not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste: Any solid (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Due to its brominated nature, it should be segregated as halogenated organic waste.

Disposal Pathway
  • All waste containing this compound is classified as hazardous waste.[1]

  • Disposal must be carried out through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[5]

  • Incineration at a licensed hazardous waste facility equipped with appropriate emission controls is a common disposal method for brominated organic compounds.[5]

The following diagram outlines the decision-making process for waste disposal.

Waste_Disposal Start Waste Generated IsSolid Is the waste solid or contaminated solid material? Start->IsSolid SolidWaste Collect in labeled 'Solid Halogenated Hazardous Waste' container IsSolid->SolidWaste Yes LiquidWaste Collect in labeled 'Liquid Halogenated Hazardous Waste' container IsSolid->LiquidWaste No (Liquid) Seal Keep container tightly sealed SolidWaste->Seal LiquidWaste->Seal Store Store in a designated, well-ventilated secondary containment area Seal->Store Dispose Dispose via licensed hazardous waste contractor Store->Dispose

Caption: Waste disposal workflow for the compound.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol and ensure a safe and productive research environment.

References

  • 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem. Available from: [Link]

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M. Available from: [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Available from: [Link]

  • Method for the bromination of aromatic compounds - Google Patents.
  • (3R)-3-AMINO-3-[4-(METHYLETHYL)PHENYL]PROPAN-1-OL - NextSDS. Available from: [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed. Available from: [Link]

  • Method for the bromination of aromatic compound - Google Patents.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC. Available from: [Link]

  • Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98% - Cole-Parmer. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.